molecular formula C9H11N3O2 B1421256 2-Cyclopropylamino-5-methyl-3-nitropyridine CAS No. 1033202-65-1

2-Cyclopropylamino-5-methyl-3-nitropyridine

Cat. No.: B1421256
CAS No.: 1033202-65-1
M. Wt: 193.2 g/mol
InChI Key: RYYZDVJHHQGCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylamino-5-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropylamino-5-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylamino-5-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopropyl-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-4-8(12(13)14)9(10-5-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYZDVJHHQGCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674458
Record name N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-65-1
Record name N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Cyclopropylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Cyclopropylamino-5-methyl-3-nitropyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core chemical properties, spectroscopic profile, and primary synthetic pathways. Emphasis is placed on the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr) and its reactivity, particularly the strategic reduction of the nitro group to unlock further derivatization. The guide combines theoretical principles with practical, field-proven protocols, positioning 2-Cyclopropylamino-5-methyl-3-nitropyridine as a versatile scaffold that merges the advantageous properties of the nitropyridine core with the metabolic stability conferred by the cyclopropyl moiety.

Introduction & Strategic Significance

In the landscape of modern drug discovery, the pyridine ring is a "privileged structural motif," frequently incorporated into FDA-approved therapeutics due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When substituted with a nitro group, the resulting nitropyridine becomes a highly versatile synthetic intermediate, its reactivity profile primed for diverse chemical transformations.[1][2]

The subject of this guide, 2-Cyclopropylamino-5-methyl-3-nitropyridine, is a strategic building block that leverages this reactivity. It further incorporates a cyclopropyl group, a small, strained ring system that has become a powerful tool in medicinal chemistry. The inclusion of a cyclopropyl moiety is a well-established strategy to enhance metabolic stability, improve binding potency by inducing conformational rigidity, and fine-tune physicochemical properties to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]

This molecule therefore represents a convergence of two valuable pharmacophoric elements: an activatable nitropyridine core ready for synthetic elaboration and a cyclopropyl substituent known to confer desirable drug-like properties. This guide serves as a technical resource for scientists looking to harness the potential of this compound in their research endeavors.

Physicochemical & Spectroscopic Profile

The fundamental properties of 2-Cyclopropylamino-5-methyl-3-nitropyridine are summarized below. The spectroscopic data are predicted based on its structure and analysis of analogous compounds, providing a reliable baseline for characterization.

Core Properties
PropertyValueSource/Method
IUPAC Name 2-(Cyclopropylamino)-5-methyl-3-nitropyridine---
CAS Number 300723-53-7Vendor Data
Molecular Formula C₉H₁₁N₃O₂Calculated
Molecular Weight 193.21 g/mol Calculated
Appearance Expected to be a yellow to orange solidAnalogy
Spectroscopic Characterization

The structural features of the molecule give rise to a distinct spectroscopic signature.

TechniqueExpected Observations & Rationale
¹H NMR Pyridine Protons: Two distinct signals in the aromatic region (δ 8.0-9.0 ppm), appearing as doublets or singlets depending on coupling. The proton at C4 (adjacent to the nitro group) will be significantly deshielded. NH Proton: A broad singlet, exchangeable with D₂O. Cyclopropyl Protons: A multiplet for the methine (CH) proton and one or more multiplets for the four methylene (CH₂) protons. Methyl Protons: A sharp singlet around δ 2.3-2.6 ppm.
¹³C NMR Signals corresponding to all nine unique carbon atoms. The carbons attached to the nitro group (C3) and the amino group (C2) will be significantly influenced by their electronic environments. Aromatic carbons will appear in the δ 110-160 ppm range, while the aliphatic cyclopropyl and methyl carbons will be upfield.
IR Spectroscopy N-H Stretch: A moderate band around 3300-3400 cm⁻¹. C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. NO₂ Stretches: Two strong, characteristic bands for asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching. C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.
Mass Spectrometry [M+H]⁺: A prominent molecular ion peak at m/z 194.21, corresponding to the protonated molecule.

Synthesis & Mechanistic Rationale

The primary and most efficient route to 2-Cyclopropylamino-5-methyl-3-nitropyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly reliable due to the electronic nature of the pyridine ring system.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is predicated on the pyridine ring being electron-deficient, a state that is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position. This electronic pull activates the C2 position (and C6) for attack by a nucleophile. The reaction proceeds via a stabilized, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of a leaving group (typically a halide) restores aromaticity and yields the final product.

  • Causality of Experimental Choice: 2-Chloro-5-methyl-3-nitropyridine is an ideal precursor. Chlorine is a good leaving group, and its position at C2 is highly activated for substitution by the adjacent nitro group and the ring nitrogen. Cyclopropylamine is a readily available, potent nucleophile for this transformation.[5]

SNAr_Synthesis_Workflow cluster_reagents Reagents & Conditions Precursor 2-Chloro-5-methyl-3-nitropyridine Reaction Reaction Vessel (Heat, 60-100 °C) Precursor->Reaction Reagent Cyclopropylamine (C₃H₅NH₂) Reagent->Reaction Solvent Solvent (e.g., EtOH, DMF) Base (e.g., K₂CO₃, Et₃N) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Purification (Crystallization or Chromatography) Workup->Purification Crude Product Product 2-Cyclopropylamino- 5-methyl-3-nitropyridine Purification->Product Pure Product

Caption: High-level workflow for the synthesis of the target compound via SNAr.

Protocol 3.1: Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine
  • Trustworthiness: This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material and the appearance of the product spot/peak with the expected mass.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methyl-3-nitropyridine (1.0 eq), cyclopropylamine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as ethanol (EtOH), acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a solid base was used, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude material, typically a yellow-orange solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of the Key Precursor

The precursor, 2-chloro-5-methyl-3-nitropyridine, is typically prepared from the more readily available 2-amino-5-methylpyridine.[6] This multi-step process involves nitration followed by a Sandmeyer-type reaction.

Precursor_Synthesis Start 2-Amino-5-methylpyridine Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate 2-Amino-5-methyl-3-nitropyridine Step1->Intermediate Step2 Diazotization (NaNO₂, HCl) then Sandmeyer (CuCl, HCl) Intermediate->Step2 Product 2-Chloro-5-methyl-3-nitropyridine Step2->Product

Caption: Synthetic pathway to the key chloro-nitropyridine precursor.

Chemical Reactivity & Synthetic Potential

The true value of 2-Cyclopropylamino-5-methyl-3-nitropyridine lies in its potential for further chemical modification, primarily centered around the nitro group.

Strategic Reduction of the Nitro Group

The most powerful transformation is the reduction of the C3-nitro group to a primary amine. This introduces a new nucleophilic center, converting the scaffold into a diamine derivative that serves as a gateway to a vast chemical space through reactions like amide bond formation, sulfonylation, and reductive amination.

  • Causality of Reagent Choice: Several reagents can effect this reduction.

    • Tin(II) Chloride (SnCl₂): A classic and effective method for nitro group reduction in aromatic systems.

    • Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): An inexpensive, robust, and industrially scalable method.

    • Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct, though it may not be suitable for molecules with other reducible functional groups.

Reactivity_Pathway cluster_derivatives Further Derivatization Start 2-Cyclopropylamino- 5-methyl-3-nitropyridine Reduction Reduction (e.g., Fe/NH₄Cl) Start->Reduction Intermediate 2-Cyclopropylamino- 5-methylpyridine-3-amine Reduction->Intermediate Amide Amide Formation (R-COCl) Intermediate->Amide Acyl Chloride Sulfonamide Sulfonamide Formation (R-SO₂Cl) Intermediate->Sulfonamide Sulfonyl Chloride Urea Urea Formation (R-NCO) Intermediate->Urea Isocyanate

Caption: Key reactivity pathway via nitro reduction to unlock further derivatization.

Protocol 4.1: Reduction to 2-Cyclopropylamino-5-methylpyridine-3-amine
  • Setup: In a round-bottom flask, suspend 2-Cyclopropylamino-5-methyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) followed by iron powder (Fe, 4-5 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) for 1-3 hours. The reaction is often accompanied by a color change from yellow/orange to a darker suspension. Monitor by TLC for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction and filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or methanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude diamine can be purified by column chromatography or by an acid-base extraction to yield the desired product.

Safety & Handling

While a specific Safety Data Sheet (SDS) for 2-Cyclopropylamino-5-methyl-3-nitropyridine is not widely available, its hazard profile can be inferred from its precursors and analogous structures.

  • Precursor Hazards: The precursor, 2-chloro-3-methyl-5-nitropyridine, is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage.[7]

  • Analog Hazards: Related aminonitropyridines are known skin and eye irritants and may cause respiratory irritation.[8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing a lab coat, safety glasses with side shields, and nitrile gloves.

  • Exposure Control: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Cyclopropylamino-5-methyl-3-nitropyridine is a well-defined chemical entity with significant strategic value for chemical and pharmaceutical research. Its synthesis is straightforward and scalable, relying on the robust and predictable SNAr reaction. The compound's true potential is realized upon the reduction of its nitro functionality, which opens a direct pathway to a diverse array of diamine-derived structures. By combining the synthetically versatile nitropyridine core with the beneficial pharmacokinetic properties of the cyclopropyl group, this molecule serves as an exemplary building block for the development of novel, high-value chemical entities.

References

  • D. A. Fazleev, A. V. Glinyanaya, G. L. Starova, M. Y. Yurev, V. Y. Kukushkin, & A. S. Kritchenkov. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(24), 5898. [Link]

  • A. D. Averin, A. S. Kritchenkov, & I. P. Beletskaya. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Cyclopropylamino-5-methyl-3-nitropyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nitropyridines

Substituted nitropyridines are a class of heterocyclic compounds of significant interest in the fields of pharmaceutical and agrochemical development. The pyridine ring is a common motif in many biologically active molecules, often enhancing target binding and improving pharmacokinetic properties.[1] The presence of a nitro group, a strong electron-withdrawing group, can activate the pyridine ring for certain chemical transformations and can also be a key pharmacophoric element.

Derivatives of nitropyridine have been utilized as intermediates in the synthesis of a wide range of bioactive compounds, including kinase inhibitors for cancer therapy and antimicrobials.[1][2] Furthermore, they play a role in the development of pesticides and herbicides.[1] This guide will focus on the synthesis and potential utility of 2-Cyclopropylamino-5-methyl-3-nitropyridine, a molecule that combines the key features of a nitropyridine core with a cyclopropylamino substituent, a group known to modulate the physicochemical and biological properties of drug candidates.

Physicochemical Properties

The properties of the target compound, 2-Cyclopropylamino-5-methyl-3-nitropyridine, can be calculated based on its structure. The properties of the key starting material, 2-Chloro-5-methyl-3-nitropyridine, are also provided for reference.

Property2-Cyclopropylamino-5-methyl-3-nitropyridine (Calculated)2-Chloro-5-methyl-3-nitropyridine (Experimental)
CAS Number Not available23056-40-8[3][4][5]
Molecular Formula C9H11N3O2C6H5ClN2O2[3][4]
Molecular Weight 193.20 g/mol 172.57 g/mol
Appearance Expected to be a solidWhite to Orange to Green powder to crystal[4]
Melting Point Not available45-50 °C
Boiling Point Not availableNot available
Solubility Expected to be soluble in organic solventsNot available

Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine

The most logical and efficient synthetic route to 2-Cyclopropylamino-5-methyl-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of the chlorine atom at the 2-position of 2-Chloro-5-methyl-3-nitropyridine with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the chloro substituent for this substitution.

Proposed Synthetic Workflow

Synthesis_Workflow Precursor 2-Chloro-5-methyl-3-nitropyridine (CAS: 23056-40-8) Reaction SNAr Reaction Precursor->Reaction Reagent Cyclopropylamine Reagent->Reaction Solvent Solvent (e.g., DMF, CH3CN) Solvent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Product 2-Cyclopropylamino-5-methyl- 3-nitropyridine Workup Aqueous Workup & Extraction Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Product Reaction->Workup

Caption: Proposed synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (CAS: 23056-40-8)

  • Cyclopropylamine

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of 2-Chloro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as DMF or acetonitrile is added cyclopropylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, 2-Cyclopropylamino-5-methyl-3-nitropyridine.

Self-Validation: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Research and Development

Given the established bioactivity of related nitropyridine derivatives, 2-Cyclopropylamino-5-methyl-3-nitropyridine holds promise as a valuable building block in several areas of research.

Medicinal Chemistry: Kinase Inhibitors

Substituted 2-aminopyridines are core structural motifs in numerous kinase inhibitors.[2] For instance, derivatives of 2-Chloro-5-methyl-3-nitropyridine have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various inflammatory and autoimmune diseases.[6] The introduction of the cyclopropylamino group can modulate the potency, selectivity, and pharmacokinetic profile of such inhibitors.

Agrochemicals

Nitropyridine-containing compounds have also been investigated for their herbicidal and insecticidal properties.[6] The specific functionalities of these molecules can be tailored to create potent and selective crop protection agents.[1] The unique structural features of 2-Cyclopropylamino-5-methyl-3-nitropyridine make it a candidate for exploration in the development of novel agrochemicals.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Cyclopropylamino-5-methyl-3-nitropyridine and its precursors.

Hazard Identification of Precursor (2-Chloro-5-methyl-3-nitropyridine):

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7]

  • Ventilation: Use only outdoors or in a well-ventilated area.[7]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7]

  • Incompatible Materials: Strong oxidizing agents.[7]

Conclusion

2-Cyclopropylamino-5-methyl-3-nitropyridine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and agrochemical research. This guide provides a foundational understanding of its synthesis from readily available starting materials, along with insights into its potential applications and necessary safety protocols. The synthetic route outlined herein offers a practical approach for researchers to access this compound for further investigation. As with any novel compound, thorough characterization and biological evaluation are essential to fully elucidate its therapeutic or agrochemical potential.

References

  • 2-Methyl-3-nitropyridine Safety Data Sheet. (2014-01-23).
  • 2-Methyl-3-nitropyridine. Chem-Impex.
  • 2-Methyl-3-nitropyridine Safety Data Sheet. (2025-11-06). MilliporeSigma.
  • 2-Chloro-5-methyl-3-nitropyridine. ECHEMI.
  • 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. (2026-01-08).
  • Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. Benchchem.
  • Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications.
  • 2-Chloro-5-methyl-3-nitropyridine. Tokyo Chemical Industry Co., Ltd.
  • 2-Chloro-5-methyl-3-nitropyridine. LookChem.
  • 2-Chloro-5-methyl-3-nitropyridine 97%. Sigma-Aldrich.
  • 2-Methoxy-3-methyl-5-nitropyridine. ChemScene.
  • 2-Methyl-5-nitropyridine Safety Data Sheet. Synquest Labs.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
  • 2-Chloro-3-methyl-5-nitropyridine. PubChem.

Sources

Spectroscopic Characterization of 2-Cyclopropylamino-5-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the novel compound, 2-Cyclopropylamino-5-methyl-3-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While direct experimental data for this specific molecule is not yet publicly available, this guide offers a robust, theory-backed framework for its spectroscopic identification and characterization, drawing upon data from analogous structures.

Molecular Structure and Key Features

2-Cyclopropylamino-5-methyl-3-nitropyridine is a substituted pyridine derivative featuring a cyclopropylamino group at the C2 position, a nitro group at C3, and a methyl group at C5. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and for understanding its chemical properties. The electron-withdrawing nature of the nitro group and the pyridine ring, combined with the electron-donating character of the amino and methyl groups, creates a complex electronic environment that influences its spectroscopic behavior.

Caption: Molecular structure of 2-Cyclopropylamino-5-methyl-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from structurally similar compounds, the following ¹H and ¹³C NMR spectral data are predicted for 2-Cyclopropylamino-5-methyl-3-nitropyridine.[1][2][3]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl group, the methyl group, and the amine proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5 - 8.2s1HH6 (pyridine)Deshielded due to the adjacent nitrogen and the electron-withdrawing nitro group.
~7.8 - 7.5s1HH4 (pyridine)Influenced by the adjacent nitro group and the methyl group.
~5.5 - 5.0br s1HNHBroad signal due to quadruple relaxation and possible hydrogen bonding; exchangeable with D₂O.
~2.9 - 2.6m1HCH (cyclopropyl)Methine proton of the cyclopropyl group, coupled to the adjacent methylene protons.
~2.4s3HCH₃Singlet for the methyl group attached to the pyridine ring.
~1.0 - 0.7m2HCH₂ (cyclopropyl)Methylene protons of the cyclopropyl group.
~0.7 - 0.4m2HCH₂ (cyclopropyl)Methylene protons of the cyclopropyl group, diastereotopic.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~155 - 150C2Attached to the amino group and adjacent to the ring nitrogen.
~145 - 140C6Aromatic carbon adjacent to the ring nitrogen.
~138 - 133C3Attached to the nitro group, significantly deshielded.
~135 - 130C5Attached to the methyl group.
~125 - 120C4Aromatic carbon.
~30 - 25CH (cyclopropyl)Methine carbon of the cyclopropyl ring.
~18 - 15CH₃Methyl carbon.
~10 - 5CH₂ (cyclopropyl)Methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Cyclopropylamino-5-methyl-3-nitropyridine is expected to show characteristic absorption bands for the N-H, C-H, NO₂, and C=C/C=N bonds.[4][5]

Frequency (cm⁻¹) Vibration Functional Group
3400 - 3300N-H stretchSecondary amine
3100 - 3000C-H stretchAromatic and cyclopropyl C-H
2950 - 2850C-H stretchMethyl C-H
1600 - 1570C=C and C=N stretchPyridine ring
1550 - 1500 and 1350 - 1300Asymmetric and symmetric NO₂ stretchNitro group
1300 - 1200C-N stretchAryl-amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Cyclopropylamino-5-methyl-3-nitropyridine (Molecular Formula: C₉H₁₁N₃O₂), the expected molecular weight is approximately 193.21 g/mol .

Predicted Fragmentation Pattern (Electron Impact - EI)

Under electron impact ionization, the molecular ion peak (M⁺) is expected at m/z 193. Key fragmentation pathways would likely involve the loss of the nitro group, the cyclopropyl group, and cleavage of the pyridine ring.

M [M]+. m/z = 193 M_minus_NO2 [M - NO2]+. m/z = 147 M->M_minus_NO2 - NO2 M_minus_C3H5 [M - C3H5]+. m/z = 152 M->M_minus_C3H5 - C3H5 Fragment1 Further Fragments M_minus_NO2->Fragment1 M_minus_C3H5->Fragment1

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

start Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a 5 mm NMR tube start->transfer acquire Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer transfer->acquire process Process the data using appropriate software (e.g., MestReNova) acquire->process

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Dissolve 5-10 mg of 2-Cyclopropylamino-5-methyl-3-nitropyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for protons. Standard pulse programs should be used.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

  • Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization : Utilize an appropriate ionization technique. Electron Impact (EI) is suitable for generating fragment ions, while a softer ionization method like Electrospray Ionization (ESI) would be preferable for observing the protonated molecular ion [M+H]⁺.

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 2-Cyclopropylamino-5-methyl-3-nitropyridine. These predictions are grounded in the fundamental principles of spectroscopy and are supported by data from analogous chemical structures. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Experimental verification of these predictions will be crucial for the definitive structural elucidation of 2-Cyclopropylamino-5-methyl-3-nitropyridine.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. Available at: [Link]

  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. National Institutes of Health. Available at: [Link]

  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. National Institutes of Health. Available at: [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

Sources

"2-Cyclopropylamino-5-methyl-3-nitropyridine" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Cyclopropylamino-5-methyl-3-nitropyridine

Introduction: A Versatile Heterocyclic Building Block

2-Cyclopropylamino-5-methyl-3-nitropyridine is a substituted aminopyridine derivative of significant interest in medicinal and synthetic chemistry. Its structure, which incorporates a pyridine core, a secondary amine, a methyl group, and a strongly electron-withdrawing nitro group, makes it a valuable intermediate for the synthesis of complex molecular scaffolds. The pyridine motif is a well-established "privileged structure" in drug discovery, frequently found in pharmacologically active molecules where it can enhance target binding and improve bioavailability.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route to 2-Cyclopropylamino-5-methyl-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of a suitable precursor, typically 2-chloro-5-methyl-3-nitropyridine.

Mechanistic Rationale

The synthetic strategy is grounded in fundamental principles of aromatic chemistry. The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the nitro group (-NO₂) at the 3-position. The strong electron-withdrawing nature of the nitro group polarizes the carbon-chlorine bond at the 2-position, making the carbon atom highly electrophilic and susceptible to attack by a nucleophile.[2] Cyclopropylamine acts as the nucleophile, displacing the chloride leaving group to form the final product. This reaction is highly regioselective, favoring substitution at the 2-position due to the activating effect of the adjacent nitro group.

Synthesis_Pathway Reactant1 2-Chloro-5-methyl- 3-nitropyridine Plus + Reactant1->Plus Reactant2 Cyclopropylamine Reactant2->Plus Product 2-Cyclopropylamino-5-methyl- 3-nitropyridine Plus->Product Conditions Base (e.g., Et3N) Solvent (e.g., EtOH) Heat (Reflux) Conditions->Plus S N Ar Workflow_Diagram Start 2-Cyclopropylamino- 5-methyl-3-nitropyridine Step1 Nitro Group Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate 3-Amino-2-cyclopropylamino- 5-methylpyridine Step1->Intermediate Step2 Further Functionalization (Acylation, Coupling, etc.) Intermediate->Step2 End Bioactive Molecule (e.g., Kinase Inhibitor) Step2->End

Sources

The Cyclopropylamine Moiety: A Compact Powerhouse in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Authored by a Senior Application Scientist

Introduction: Beyond Flatland – The Allure of the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Among the most impactful and versatile of these structural motifs is the cyclopropylamine group. This seemingly simple, strained three-membered ring fused to a nitrogen atom has proven to be a powerful tool for navigating the complex landscape of drug-receptor interactions and overcoming pharmacokinetic hurdles. Its incorporation into a drug candidate can profoundly influence a molecule's biological activity and disposition in ways that larger, more flexible substituents cannot.[1][2][3]

This guide provides a comprehensive technical overview of the strategic application of cyclopropylamine in medicinal chemistry. We will delve into the unique physicochemical properties conferred by this moiety, explore its role in enhancing drug-target interactions and metabolic stability, and provide practical insights into its chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable structural unit.

The Unique Physicochemical Profile of Cyclopropylamine

The cyclopropyl group is far from being a mere saturated carbocycle. Its inherent ring strain and unique electronic character impart a distinct set of properties that can be strategically exploited in drug design.

Conformational Rigidity and Vectorial Exit

The rigid, planar nature of the cyclopropane ring dramatically reduces the conformational flexibility of the attached amino group compared to its linear counterpart, such as an isopropylamine.[4] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity.[5] Furthermore, the cyclopropyl ring acts as a rigid scaffold, projecting the amine vector into a well-defined region of space, which can be crucial for precise interactions with specific residues in a binding pocket.

Diagram 1: Conformational Restriction

cluster_0 Isopropylamine (Flexible) cluster_1 Cyclopropylamine (Rigid) Flexible C-N bond rotation allows multiple conformations Mol1_C1 CH3 Mol1_C2 CH Mol1_C2->Mol1_C1 Mol1_C3 CH3 Mol1_C2->Mol1_C3 Mol1_N NH2 Mol1_C2->Mol1_N Mol1_N->Mol1_C1 Rigid Fixed conformation with defined amine vector Mol2_C1 CH2 Mol2_C2 CH2 Mol2_C1->Mol2_C2 Mol2_CH CH Mol2_C2->Mol2_CH Mol2_CH->Mol2_C1 Mol2_N NH2 Mol2_CH->Mol2_N

Caption: Isopropylamine vs. Cyclopropylamine Conformations.

A Bioisostere with a Twist: Impact on pKa and Lipophilicity

Cyclopropylamine is often employed as a bioisostere for the isopropyl group.[6] While sterically similar, the electronic properties of the cyclopropyl ring, with its increased s-character in the C-H bonds, lead to a decrease in the basicity (pKa) of the attached amine compared to a simple secondary amine. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, and target engagement.

The replacement of an isopropyl group with a cyclopropyl group also generally leads to a reduction in lipophilicity (LogP), which can be beneficial for improving a drug's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

MoietyApproximate pKa of AmineHansch π Value (Lipophilicity Contribution)
Isopropylamine10.631.53
Cyclopropylamine9.10[7]1.14[6]
Table 1: Comparison of Physicochemical Properties.[6][7]

A prime example of this bioisosteric replacement is seen in the development of the antidepressant tranylcypromine, which can be considered a cyclized analog of amphetamine.[2][8] This structural modification dramatically shifts its primary pharmacological activity from a releasing agent of monoamines to a potent inhibitor of monoamine oxidase (MAO).[1]

CompoundPrimary Mechanism of ActionApproximate pKa
AmphetamineMonoamine Releasing Agent~10
TranylcypromineMonoamine Oxidase Inhibitor9.62[9]
Table 2: Amphetamine vs. Tranylcypromine.[1][9]

The Double-Edged Sword of Metabolism

The metabolic fate of the cyclopropylamine moiety is a critical consideration in drug design, offering both advantages and potential liabilities.

Enhancing Metabolic Stability

The C-H bonds of a cyclopropane ring are stronger than those in an aliphatic chain due to their increased s-character.[5] This makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically vulnerable isopropyl or other alkyl group with a cyclopropyl ring, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and oral bioavailability.[4]

A classic example is the statin drug, pitavastatin, where the cyclopropyl group effectively shields the molecule from metabolism by CYP3A4, a major drug-metabolizing enzyme.[4] This leads to a more predictable pharmacokinetic profile and a reduced risk of drug-drug interactions.

The Specter of Bioactivation and Toxicity

Despite its utility in blocking metabolism, the cyclopropylamine group itself can be a substrate for certain enzymes, leading to the formation of reactive metabolites. This is a significant "structural alert" for medicinal chemists.[10] The mechanism often involves a one-electron oxidation of the amine nitrogen by CYPs (notably CYP1A2) or other oxidoreductases, leading to a radical cation. This intermediate can then undergo ring-opening to form a reactive carbon-centered radical and an α,β-unsaturated aldehyde, both of which can form covalent adducts with cellular macromolecules like proteins, leading to toxicity.[4]

The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin is a well-documented example of this bioactivation pathway.[4][9] The oxidation of its cyclopropylamine moiety is believed to be a key initiating event in its toxicity profile.

Diagram 2: Bioactivation of Cyclopropylamine

Start Cyclopropylamine Derivative Radical_Cation Radical Cation Intermediate Start->Radical_Cation CYP450 Oxidation Ring_Opening Ring Opening Radical_Cation->Ring_Opening Reactive_Metabolites Reactive Radical α,β-Unsaturated Aldehyde Ring_Opening->Reactive_Metabolites Covalent_Adducts Covalent Adducts with Proteins Reactive_Metabolites->Covalent_Adducts Toxicity Toxicity Covalent_Adducts->Toxicity

Caption: Metabolic Bioactivation Pathway.

Case Study: Tranylcypromine and Monoamine Oxidase Inhibition

The antidepressant tranylcypromine serves as an excellent case study for the role of cyclopropylamine in enzyme inhibition. It is an irreversible, mechanism-based inhibitor of both MAO-A and MAO-B.[1]

Mechanism of Irreversible Inhibition

The inhibitory mechanism of tranylcypromine involves the oxidation of its amino group by the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO. This generates a radical intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme.[6] The unique strain and electronic properties of the cyclopropyl ring are essential for this process.

Structural Insights from X-ray Crystallography

The crystal structure of human MAO-B in complex with tranylcypromine (PDB ID: 2XFU) provides a detailed view of the drug-target interaction.[5] The phenyl group of tranylcypromine occupies a hydrophobic pocket, while the cyclopropylamine moiety is positioned in close proximity to the FAD cofactor, allowing for the covalent modification that leads to irreversible inhibition. The rigid nature of the cyclopropyl ring is key to achieving the precise orientation required for this interaction.

Synthetic Strategies for Incorporating Cyclopropylamine

A variety of synthetic methods are available for the introduction of the cyclopropylamine moiety into a target molecule. The choice of method often depends on the desired substitution pattern and stereochemistry.

Classical and Modern Synthetic Routes

Several established methods for the synthesis of cyclopropylamines include:

  • Hofmann Rearrangement: This classic reaction involves the conversion of a cyclopropanecarboxamide to a cyclopropylamine via treatment with bromine and a strong base.[11]

  • Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of a cyclopropanecarbonyl azide to an isocyanate, which is then hydrolyzed to the amine.[3]

  • Kulinkovich-Szymoniak Reaction: This titanium-mediated reaction allows for the synthesis of cyclopropylamines from nitriles and Grignard reagents.[12]

  • Simmons-Smith Reaction: This reaction involves the cyclopropanation of an allylic amine using a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[3]

Representative Protocol: Synthesis of trans-2-Phenylcyclopropylamine (Tranylcypromine)

The synthesis of tranylcypromine often starts with the cyclopropanation of styrene. The following is a generalized protocol based on established literature procedures.[3]

Step 1: Synthesis of cis,trans-Ethyl 2-Phenylcyclopropanecarboxylate

  • To a solution of styrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium or copper catalyst.

  • Slowly add a solution of ethyl diazoacetate at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Work up the reaction by removing the catalyst and solvent to obtain the crude ester mixture.

Step 2: Isomerization and Hydrolysis

  • The mixture of cis and trans esters can be enriched in the desired trans isomer by treatment with a base such as sodium ethoxide.[3]

  • The enriched trans ester is then hydrolyzed to trans-2-phenylcyclopropanecarboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup.

Step 3: Curtius Rearrangement to trans-2-Phenylcyclopropylamine

  • The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • The acid chloride is then reacted with sodium azide to form the acyl azide.

  • The acyl azide is carefully heated in an inert solvent (e.g., toluene), leading to the Curtius rearrangement to form the isocyanate.

  • The isocyanate is then hydrolyzed with aqueous acid to afford trans-2-phenylcyclopropylamine.

Diagram 3: Synthetic Workflow for Tranylcypromine

Styrene Styrene Ester cis,trans-Ethyl 2-Phenyl- cyclopropanecarboxylate Styrene->Ester Cyclopropanation (Ethyl Diazoacetate) Acid trans-2-Phenylcyclopropane- carboxylic Acid Ester->Acid Isomerization & Hydrolysis Amine trans-2-Phenylcyclopropylamine (Tranylcypromine) Acid->Amine Curtius Rearrangement

Caption: Tranylcypromine Synthesis Overview.

Future Perspectives and Conclusion

The cyclopropylamine moiety continues to be a valuable asset in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, modulate physicochemical properties, and enhance metabolic stability ensures its continued relevance in the design of next-generation therapeutics.[1] The growing interest in this functional group is also driving the development of novel and more efficient synthetic methods, including asymmetric approaches to access enantiopure cyclopropylamines.[13]

However, the potential for metabolic bioactivation remains a key challenge that must be carefully addressed during drug development. A thorough understanding of the structural features that predispose a cyclopropylamine-containing molecule to this liability is crucial for designing safer drugs.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • National Center for Biotechnology Information. (n.d.). Tranylcypromine. In PubChem Compound Summary for CID 5530. [Link]

  • U.S. Patent No. US4590292A. (1986). Process for the manufacture of cyclopropylamine.
  • Gaci, B., et al. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(1), 944-984. [Link]

  • El-Sayed, M. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Mao, Y., et al. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. ChemInform, 45(38). [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • O'Hagan, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2118-2125. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Ganton, M. D., & Kerr, M. A. (2005). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. The Journal of Organic Chemistry, 70(22), 9062-9065. [Link]

  • Macdonald, T. L., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. [Link]

  • Sun, Q., et al. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & Medicinal Chemistry Letters, 17(24), 6682-6686. [Link]

  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1956. [Link]

  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471. [Link]

  • Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Tranylcypromine (HMDB0014890). [Link]

  • Green, A. R. (1987). Amphetamine and tranylcypromine in an animal model of depression: pharmacological specificity of the reversal effect. British Journal of Pharmacology, 91(4), 795-801. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Characterization of 2-Cyclopropylamino-5-methyl-3-nitropyridine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-cyclopropylamino-5-methyl-3-nitropyridine as a potential kinase inhibitor. The nitropyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent activity against various kinases.[1][2] This guide outlines detailed protocols for the characterization of this compound, from initial biochemical assays to determine inhibitory activity and selectivity, to cell-based assays for assessing target engagement and downstream signaling effects. The methodologies are designed to be robust and self-validating, providing researchers with a clear path to understanding the compound's mechanism of action and therapeutic potential.

Introduction: The Rationale for Investigating 2-Cyclopropylamino-5-methyl-3-nitropyridine

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The nitropyridine core is a key structural motif found in several potent kinase inhibitors.[1] For instance, derivatives of nitropyridine have been successfully developed as inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[1]

The subject of this guide, 2-cyclopropylamino-5-methyl-3-nitropyridine, combines the essential nitropyridine core with a cyclopropylamino group. The cyclopropyl moiety is often employed in medicinal chemistry to improve metabolic stability and binding affinity. Given the established activity of related compounds, it is hypothesized that 2-cyclopropylamino-5-methyl-3-nitropyridine may act as an inhibitor of one or more kinases. These application notes will guide the user through a systematic evaluation of this hypothesis.

Preliminary Characterization of the Compound

Prior to biological evaluation, it is essential to confirm the identity and purity of 2-cyclopropylamino-5-methyl-3-nitropyridine.

Table 1: Physicochemical Properties of 2-Cyclopropylamino-5-methyl-3-nitropyridine

PropertyValueSource
Molecular FormulaC9H11N3O2PubChem
Molecular Weight193.20 g/mol PubChem
AppearanceExpected to be a crystalline solidLoba Chemie[3]
SolubilityTo be determined experimentally in relevant solvents (e.g., DMSO)N/A

Biochemical Assays: In Vitro Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its activity against a purified kinase enzyme in a biochemical assay.[4] Based on the structural similarity to known inhibitors, Janus kinases (JAKs) are a logical starting point for screening.

Rationale for Kinase Target Selection

Substituted aminopyridines are core structural motifs in numerous kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[2][5] The JAK-STAT signaling pathway is a critical regulator of inflammatory and immune responses, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms.[2] Therefore, initial screening against JAK family members (JAK1, JAK2, JAK3, and TYK2) is a rational starting point.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.[6]

Materials:

  • Purified recombinant human kinase (e.g., JAK2)

  • Substrate peptide specific for the kinase

  • ATP

  • 2-Cyclopropylamino-5-methyl-3-nitropyridine

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-cyclopropylamino-5-methyl-3-nitropyridine in 100% DMSO. Create a dilution series of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (assay buffer with DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate peptide in assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Diagram 1: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Vehicle to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Add_ATP Initiate Reaction with ATP Pre_Incubate->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate Stop_Reaction->Incubate_Stop Add_Detection Add Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene_Expression Gene Expression pSTAT_dimer->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor 2-Cyclopropylamino- 5-methyl-3-nitropyridine Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway showing inhibition of JAK by the compound.

Selectivity Profiling

To assess the therapeutic potential and potential off-target effects of 2-cyclopropylamino-5-methyl-3-nitropyridine, it is crucial to determine its selectivity against a panel of other kinases. This can be achieved by screening the compound against a commercially available kinase panel at a fixed concentration (e.g., 1 µM). Kinases that show significant inhibition should be further evaluated to determine their IC50 values.

Table 2: Example Kinase Selectivity Profile

Kinase% Inhibition at 1 µMIC50 (nM)
JAK2 95% 50
JAK185%150
JAK370%500
TYK260%800
GSK3β20%>10,000
SRC15%>10,000
EGFR5%>10,000

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of 2-cyclopropylamino-5-methyl-3-nitropyridine as a kinase inhibitor. The described protocols will enable researchers to determine its in vitro potency, cellular activity, and selectivity profile. Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of relevant diseases.

  • Pharmacokinetic and Toxicological Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The systematic application of these methodologies will provide a comprehensive understanding of the pharmacological properties of 2-cyclopropylamino-5-methyl-3-nitropyridine and its potential as a novel therapeutic agent.

References

Sources

Application Note: A Framework for Characterizing the Cellular Uptake of 2-Cyclopropylamino-5-methyl-3-nitropyridine and Other Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug from administration to its intracellular target is fundamentally governed by its ability to cross the cell membrane. For novel small molecules like 2-Cyclopropylamino-5-methyl-3-nitropyridine, a thorough understanding of cellular uptake is a cornerstone of early-stage drug development, directly influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cellular uptake studies. We move beyond rigid templates to offer a logical, phased approach that interrogates not just if a compound enters the cell, but how and how much. This document details the underlying principles of membrane transport, provides guidance on selecting appropriate in vitro models such as Caco-2 and MDCK cells, and presents detailed, field-proven protocols for quantifying both trans-epithelial permeability and direct intracellular accumulation. Methodologies emphasize self-validation through integrated controls and leverage gold-standard analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The included workflows, data interpretation guides, and troubleshooting tips are designed to empower researchers to generate high-quality, reproducible data, thereby accelerating the characterization of promising therapeutic candidates.

Scientific Background: The Cellular Gateway

A compound's therapeutic efficacy is contingent upon its arrival at the intracellular site of action in sufficient concentration. The cell membrane, a complex lipid bilayer embedded with a variety of proteins, presents a formidable barrier. Understanding the mechanisms by which a small molecule like 2-Cyclopropylamino-5-methyl-3-nitropyridine navigates this barrier is paramount. Transport across the cell membrane is broadly categorized into two superfamilies: passive transport and active transport.[1]

  • Passive Transport : This process does not require the cell to expend metabolic energy.[1][2] It is driven by the electrochemical or concentration gradient of the solute.[2]

    • Simple Diffusion : Small, uncharged, and lipophilic molecules can directly pass through the lipid bilayer, moving "down" their concentration gradient.[1][3] The rate of diffusion is dependent on the molecule's physicochemical properties and the membrane's permeability.

    • Facilitated Diffusion : This pathway is for molecules, such as ions and larger polar molecules like glucose, that cannot easily diffuse across the membrane.[4] Their transit is mediated by channel or carrier proteins, which provide a hydrophilic pathway across the membrane.[4] This process is still passive as it does not require energy and follows the concentration gradient.

  • Active Transport : This mechanism moves solutes against their concentration gradient and requires the input of cellular energy, typically from the hydrolysis of adenosine triphosphate (ATP).[1] This process is mediated by transporter proteins.

    • Uptake Transporters : Proteins from the Solute Carrier (SLC) family, for example, can actively import substrates into the cell.[5][6]

    • Efflux Transporters : Conversely, members of the ATP-Binding Cassette (ABC) superfamily, such as P-glycoprotein (P-gp), actively pump substrates out of the cell, which is a common mechanism of multidrug resistance.[5][6]

The dominant route of entry—passive or active—profoundly impacts a drug's absorption, distribution, and potential for drug-drug interactions.[7][8][9] Therefore, an initial experimental goal is to determine which of these pathways is utilized by the compound of interest.

G cluster_membrane Cell Membrane cluster_passive cluster_active passive Passive Transport No Energy Required active Active Transport Energy (ATP) Required simple_diff Simple Diffusion (Small, Lipophilic) intracellular Intracellular Space simple_diff->intracellular [Low C] fac_diff Facilitated Diffusion (Channel/Carrier Protein) fac_diff->intracellular uptake Uptake (e.g., SLC Transporters) uptake->intracellular efflux Efflux (e.g., ABC Transporters) extracellular Extracellular Space efflux->extracellular extracellular->simple_diff [High C] extracellular->fac_diff extracellular->uptake Against Gradient intracellular->efflux Against Gradient G phase1 Phase 1: Permeability Screening (Does it cross a cell barrier?) phase2 Phase 2: Accumulation Quantification (How much gets inside the cell?) phase1->phase2 If permeable phase3 Phase 3: Mechanistic Elucidation (How does it get in?) phase2->phase3 If accumulation is observed outcome Comprehensive Uptake Profile (Permeability, Accumulation, Mechanism) phase3->outcome

Caption: A phased workflow for comprehensive cellular uptake analysis.

  • Phase 1: Permeability Screening. The initial question is whether the compound can cross a confluent, polarized cell monolayer, which mimics an epithelial barrier. The standard method is the transwell permeability assay, which yields an apparent permeability coefficient (Papp). [10][11]* Phase 2: Intracellular Accumulation. This phase directly measures the concentration of the compound within the cell pellet after a defined incubation period. This is a critical metric for understanding the potential for target engagement.

  • Phase 3: Mechanistic Studies. Once uptake is confirmed, experiments are designed to differentiate between active and passive processes. These often involve manipulating experimental conditions (e.g., temperature) or using chemical inhibitors to probe the involvement of specific transporter families.

In Vitro Model Selection: Choosing the Right Cellular System

The choice of cell line is a critical decision that impacts the interpretation and relevance of the data. The two most widely used models for permeability and absorption studies are Caco-2 and MDCK cells. [12][13]

Feature Caco-2 Cells MDCK Cells Rationale for Use
Origin Human Colon Adenocarcinoma [14] Madin-Darby Canine Kidney [15] Caco-2 offers direct human relevance for intestinal absorption. MDCK is a well-characterized epithelial model.
Differentiation Spontaneously differentiate to form a polarized monolayer with tight junctions and microvilli. [14][16] Form tight, polarized monolayers rapidly. [15] Caco-2 differentiation mimics human enterocytes but takes longer (21 days). MDCK is faster (3-5 days), enabling higher throughput. [17][18]
Transporter Expression Expresses a broad range of human uptake (e.g., PEPT1, OATPs) and efflux (e.g., P-gp, BCRP) transporters. [19] Low expression of endogenous transporters. [15] Caco-2 is ideal for studying interactions with native human transporters. MDCK serves as a "cleaner" background for studying passive permeability or for stable transfection with a single human transporter (e.g., MDCK-MDR1). [15]

| Primary Application | "Gold standard" for predicting human intestinal drug absorption and studying transporter interactions. [14][20]| Rapid permeability screening and studying specific transporter-mediated efflux. [17][18]|

Recommendation: For an initial, comprehensive assessment of a novel compound like 2-Cyclopropylamino-5-methyl-3-nitropyridine, the Caco-2 cell line is recommended due to its high degree of physiological relevance to human oral drug absorption. [14][21]

Protocol 1: Apparent Permeability (Papp) in Caco-2 Monolayers

This protocol determines the rate of compound transport across a Caco-2 monolayer cultured on a semi-permeable Transwell® insert. [10]By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can also calculate an efflux ratio to identify potential active efflux. [15]

Self-Validation: Ensuring Monolayer Integrity

A trustworthy permeability value can only be obtained from a healthy, confluent monolayer with functional tight junctions. Integrity must be validated before every experiment.

  • Visual Inspection: Confirm a confluent, cobblestone-like morphology under a phase-contrast microscope.

  • Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the monolayer using a volt-ohm meter. For Caco-2 cells cultured for 21-25 days, TEER values should be >250 Ω·cm².

  • Lucifer Yellow Permeability: After the transport experiment, assess the flux of the paracellular marker Lucifer Yellow (typically <1% per hour). High flux indicates compromised tight junctions.

Step-by-Step Experimental Protocol
  • Cell Culture: Culture Caco-2 cells for 21-25 days on 0.4 µm Transwell-COL membrane inserts. [17]2. Preparation: On the day of the experiment, wash the monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

  • Equilibration: Add fresh HBSS to the apical (A) and basolateral (B) chambers and equilibrate for 30 minutes at 37°C on an orbital shaker. [22]4. Dosing (A-B Permeability):

    • Remove the equilibration buffer.

    • Add the dosing solution containing 2-Cyclopropylamino-5-methyl-3-nitropyridine (e.g., at 10 µM) to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

  • Dosing (B-A Permeability):

    • Remove the equilibration buffer.

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Sampling:

    • Incubate the plates at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take an aliquot from the receiver chamber. [22] * Immediately replace the volume with fresh, pre-warmed HBSS.

    • Take a sample from the donor chamber at the beginning and end of the experiment to confirm initial concentration and stability.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method. [23][24]

Data Analysis and Interpretation

The apparent permeability coefficient, Papp, is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber, in nmol/s).

  • A is the surface area of the membrane (in cm²).

  • C₀ is the initial concentration in the donor chamber (in nmol/mL).

The Efflux Ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

Papp (A-B) Value (x 10⁻⁶ cm/s)Permeability ClassificationInterpretation
< 1LowPoorly absorbed
1 - 10ModerateModerately absorbed
> 10HighWell absorbed
Efflux Ratio Interpretation
> 2Potential for active efflux (e.g., by P-gp)

Protocol 2: Intracellular Accumulation & Mechanistic Studies

This protocol directly quantifies the amount of compound that accumulates inside the cells, providing a more direct measure of bioavailability at the cellular level. The protocol is designed to distinguish between passive and active transport mechanisms.

Step-by-Step Experimental Protocol
  • Cell Culture: Seed Caco-2 cells in 12- or 24-well plates and grow to >90% confluency.

  • Dosing:

    • Wash cells twice with pre-warmed HBSS.

    • Add the dosing solution containing 2-Cyclopropylamino-5-methyl-3-nitropyridine to each well.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Washing (Critical Step):

    • Aspirate the dosing solution.

    • Wash the cell monolayer rapidly three times with ice-cold PBS to halt transport and remove all extracellular compound.

  • Cell Lysis:

    • Add a lysis buffer (e.g., RIPA buffer or methanol/water) to each well.

    • Scrape the cells and collect the lysate.

  • Normalization:

    • Use a portion of the lysate to determine the total protein concentration using a BCA assay. This is essential for normalizing the amount of compound to the amount of cellular material.

  • Sample Preparation & Analysis:

    • Perform protein precipitation on the remaining lysate (e.g., with cold acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of the compound. [25]The results are typically expressed as nmol of compound per mg of protein.

Probing the Mechanism: Causality-Driven Experiments

By modifying the above protocol, one can elucidate the transport mechanism.

  • Temperature Dependence: Run the accumulation assay in parallel at 37°C and 4°C. Active transport is an enzymatic, energy-dependent process that is significantly inhibited at low temperatures, whereas passive diffusion is less affected. [26][27]* Inhibitor Studies: Co-incubate the compound with known inhibitors of major transporter families. For example, verapamil can be used to inhibit P-gp (an ABC transporter). A significant increase in intracellular accumulation in the presence of the inhibitor suggests the compound is a substrate for that efflux pump.

Example Data Presentation

Table: Effect of Temperature on Intracellular Accumulation

ConditionIntracellular Concentration (nmol/mg protein) ± SDFold Change (37°C / 4°C)
Incubation at 37°C15.2 ± 1.84.8
Incubation at 4°C3.2 ± 0.5

Interpretation: The ~5-fold reduction in accumulation at 4°C strongly suggests that a significant portion of the compound's uptake is mediated by an active, energy-dependent process rather than simple passive diffusion.

References

  • Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetr
  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI.
  • Mechanism of Cellular Uptake of Highly Fluorescent Conjug
  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience.
  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.
  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.
  • Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formul
  • Mass Spectrometry Quantification of Anticancer Drug Uptake in Single Multicellular Tumor Spheroids.
  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. PMC - PubMed Central.
  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC.
  • Passive transport and active transport across a cell membrane article. Khan Academy.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associ
  • MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. PubMed.
  • The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. MDPI.
  • The role of transporters on drug therapy.
  • Transport of Small Molecules. The Cell - NCBI Bookshelf.
  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. PubMed.
  • Caco-2 cell permeability assays to measure drug absorption.
  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
  • Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Profacgen.
  • Improvement of cellular uptake, in vitro antitumor activity and sustained release profile with increased bioavailability
  • Implications of the Dominant Role of Transporters in Drug Uptake by Cells. PubMed.
  • Chapter 7. Drug Transporters. Pharmacogenomics: An Introduction and Clinical Perspective.
  • Diffusion, Facilitated Diffusion & Active Transport. Save My Exams.
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC - PubMed Central.
  • Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Taylor & Francis.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. MDPI.
  • Passive transport. Wikipedia.
  • Implications of the dominant role of transporters in drug uptake by cells. Semantic Scholar.
  • I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol?
  • MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. europepmc.org.
  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.
  • Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function. Frontiers.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.

Sources

Application Notes & Protocols: Evaluating 2-Cyclopropylamino-5-methyl-3-nitropyridine in Drug Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Screening 2-Cyclopropylamino-5-methyl-3-nitropyridine

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, particularly aminopyridines and nitropyridines, exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The compound of interest, 2-Cyclopropylamino-5-methyl-3-nitropyridine, combines several key structural features that make it a compelling candidate for inclusion in drug screening libraries:

  • 2-Aminopyridine Moiety: This functional group is a well-established pharmacophore known to engage with a variety of biological targets.[2][4][6]

  • Nitro Group: The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the pyridine ring, potentially influencing target binding affinity and metabolic stability. Nitropyridines themselves have demonstrated diverse biological activities.[1][5][7][8]

  • Cyclopropyl Group: This small, rigid cycloalkane is often used in medicinal chemistry as a "bioisostere" for larger groups. Its introduction can enhance metabolic stability, improve membrane permeability, and provide a three-dimensional structural element that can probe the topology of target binding pockets.

Given this structural rationale, 2-Cyclopropylamino-5-methyl-3-nitropyridine (hereafter referred to as "Compound-X" for brevity) represents a novel chemical entity with the potential to interact with multiple, therapeutically relevant biological pathways. This document outlines a comprehensive, tiered screening strategy to systematically evaluate its bioactivity, identify potential cellular targets, and establish a preliminary mechanism of action (MoA).

Section 1: The High-Throughput Screening (HTS) Cascade

The evaluation of a novel compound like Compound-X begins with a broad, high-throughput approach to identify any significant biological effect, followed by progressively more focused assays to confirm activity and elucidate the mechanism.[9][10] This "funnel" approach, known as a screening cascade, is designed to efficiently manage resources by prioritizing the most promising activities for in-depth study.

Our proposed cascade involves three main stages:

  • Primary Screening: Broad, high-throughput assays to detect general bioactivity, primarily focused on cell viability and cytotoxicity across diverse cell lines.

  • Secondary & Orthogonal Assays: More specific assays to confirm the "hit" from primary screening, rule out artifacts, and begin to narrow down the potential therapeutic area (e.g., oncology, infectious disease).

  • Tertiary & MoA Studies: In-depth biochemical and cell-based assays to identify the specific molecular target and characterize the compound's effect on cellular pathways.[11][12][13][14]

HTS_Cascade cluster_0 Stage 1: Hit Identification cluster_1 Stage 2: Hit Confirmation & Profiling cluster_2 Stage 3: MoA & Target ID Primary Primary HTS: Broad Cytotoxicity Screen (e.g., CellTiter-Glo®) Orthogonal Orthogonal Viability Assay (e.g., MTT Assay) Primary->Orthogonal 'Hit' Compound DoseResponse Dose-Response (IC50) & Selectivity Profiling Orthogonal->DoseResponse Confirmed Activity Secondary Secondary Assays (Target Class Hypothesis) DoseResponse->Secondary Potent & Selective Biochemical Biochemical Assays (e.g., Kinase Activity) Secondary->Biochemical Hypothesis Driven TargetID Target Identification (Affinity Pull-down, etc.) Biochemical->TargetID Direct Target Confirmed CellularMoA Cellular MoA Studies (Pathway Analysis) TargetID->CellularMoA Target Validated

Caption: High-level overview of the screening cascade for Compound-X.

Section 2: Primary Screening Protocol - Assessing General Cytotoxicity

The initial step is to determine if Compound-X exhibits any effect on cell viability. A highly sensitive and robust assay is required for this purpose. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry standard, measuring ATP levels as an indicator of metabolically active cells.[15][16]

Protocol 2.1: High-Throughput Cytotoxicity Screen using CellTiter-Glo®

Objective: To perform a single-point screen of Compound-X at a high concentration (e.g., 10 µM) against a panel of diverse human cell lines to identify any cytotoxic or cytostatic activity.

Cell Line Panel (Suggested):

Cell Line Cancer Type Rationale
A549 Lung Carcinoma Common model for solid tumors.
MCF-7 Breast Adenocarcinoma Represents hormone-dependent cancers.
HEK293 Embryonic Kidney Non-cancerous, human cell line for general toxicity.
K-562 Chronic Myelogenous Leukemia Represents hematological malignancies.
S. aureus Bacterium (Gram-positive) To explore potential antibacterial activity.

| E. coli | Bacterium (Gram-negative) | To explore potential antibacterial activity. |

Materials:

  • Compound-X (solubilized in 100% DMSO, stock concentration 10 mM)

  • Selected cell lines in logarithmic growth phase

  • Appropriate cell culture media and supplements

  • Sterile, opaque-walled 384-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Methodology:

  • Cell Seeding: Seed cells in 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare an intermediate dilution of Compound-X. For a final concentration of 10 µM, dilute the 10 mM stock to 200 µM in culture medium.

    • Using an automated liquid handler, add 10 µL of the 200 µM Compound-X solution to the appropriate wells (final concentration 10 µM, final DMSO 0.1%).

    • Add 10 µL of medium with 0.5% DMSO to "vehicle control" wells (representing 0% inhibition).

    • Add 10 µL of a known cytotoxic agent (e.g., 10 µM Staurosporine) to "positive control" wells (representing 100% inhibition).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis & Hit Criteria: The quality of a high-throughput screening assay is statistically validated using the Z'-factor, which assesses the separation between the positive and negative controls.[17][18][19][20][21]

  • Z'-Factor Calculation: Z' = 1 - (3σp + 3σn) / |μp - μn| Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control. An assay is considered excellent and suitable for HTS if the Z'-factor is ≥ 0.5 .[18][20]

  • Hit Identification: A compound is typically classified as a "hit" if it causes a percent inhibition greater than three standard deviations from the mean of the vehicle control wells.

Section 3: Hit Confirmation and Secondary Assays

Any "hit" from the primary screen must be rigorously validated to ensure the observed activity is real and not an artifact. This involves re-testing the compound and employing an orthogonal assay that measures a different biological endpoint.

Protocol 3.1: Dose-Response Analysis and IC₅₀ Determination

Objective: To confirm the activity of Compound-X and determine its potency (IC₅₀ value) in the cell line(s) where it was identified as a hit.

Methodology:

  • Follow the cell seeding and incubation procedure from Protocol 2.1.

  • Prepare a serial dilution of Compound-X (e.g., 10-point, 3-fold dilution series starting from 100 µM).

  • Add the diluted compound to the cells and incubate for 72 hours.

  • Perform the CellTiter-Glo® assay as described.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 3.2: Orthogonal Viability Assay - MTT

Objective: To confirm the cytotoxic effect of Compound-X using a different method to rule out assay-specific artifacts (e.g., interference with luciferase). The MTT assay measures mitochondrial reductase activity.[22][23]

Methodology:

  • Perform a dose-response experiment as described in Protocol 3.1.

  • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[22]

  • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the crystals.[22]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the IC₅₀ value. A comparable IC₅₀ value to that obtained from the CellTiter-Glo® assay provides strong confirmation of the compound's activity.

Hypothetical Secondary Assay Selection

Based on the primary screening results, a hypothesis for the target class can be formed, guiding the selection of secondary assays. For example:

  • If Compound-X shows potent, broad-spectrum cytotoxicity against cancer cell lines: A kinase inhibition screen is a logical next step, as kinases are frequently dysregulated in cancer.[24]

  • If Compound-X shows selective activity against bacterial strains: A panel of antibacterial assays against clinically relevant strains, including resistant ones, would be prioritized.[25][26][27]

Secondary_Assay_Logic cluster_0 Decision Point cluster_1 Hypothesis-Driven Pathways Input Confirmed Hit from Dose-Response & Orthogonal Assays Decision Analyze Selectivity Profile Input->Decision Kinase Hypothesis: Kinase Inhibitor Protocol 4.1: Kinase Panel Screen Decision->Kinase Selective against Cancer Cell Lines Antibacterial Hypothesis: Antibacterial Agent Protocol 4.2: MIC Determination Decision->Antibacterial Selective against Bacterial Strains Other Other Hypotheses... (e.g., Protease, GPCR) Decision->Other Other Profile

Caption: Logic for selecting secondary assays based on hit profile.

Section 4: Tertiary Assays & Mechanism of Action (MoA) Studies

Once a general class of activity is confirmed, the focus shifts to identifying the specific molecular target.

Protocol 4.1: Biochemical Kinase Inhibition Assay (Hypothetical)

Objective: To determine if Compound-X directly inhibits the activity of one or more protein kinases in a cell-free, biochemical assay.

Assay Principle: The ADP-Glo™ Kinase Assay is a universal platform that measures the amount of ADP produced during a kinase reaction.[28][29] Less ADP production in the presence of an inhibitor corresponds to a higher luminescent signal.[29]

Methodology:

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, its specific substrate, and ATP in the reaction buffer.

    • Add Compound-X across a range of concentrations.

    • Incubate at room temperature for a pre-determined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure the luminescent signal.

  • Data Analysis: Calculate the IC₅₀ of Compound-X for each kinase in the panel. This will identify specific kinases that are potently inhibited by the compound.

Protocol 4.2: Target Identification via Affinity-Based Pull-Down (Hypothetical)

Objective: To identify the direct binding partners of Compound-X from a cell lysate, providing an unbiased approach to target discovery.[30][31]

Principle: This method involves immobilizing a derivative of Compound-X onto beads, incubating these beads with cell lysate, and then identifying the proteins that specifically bind to the compound using mass spectrometry.[30]

Methodology (High-Level Overview):

  • Synthesis: Synthesize an analog of Compound-X that contains a linker and an affinity tag (e.g., biotin) suitable for immobilization.

  • Immobilization: Covalently attach the tagged compound to streptavidin-coated agarose or magnetic beads.

  • Incubation: Incubate the compound-coated beads with total cell lysate from a sensitive cell line. A parallel incubation with control beads (no compound) is essential.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry (LC-MS/MS).[30]

Proteins identified in the Compound-X pull-down but not in the control are considered high-confidence binding partners and become primary candidates for further validation.[32]

References

  • Open MoA: revealing the mechanism of action (MoA) based on network topology and hierarchy. (2023). National Institutes of Health. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • HTS Assay Validation. (2012). NCBI Bookshelf. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2024). PubMed Central. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. [Link]

  • Mechanism of Action. (n.d.). QIAGEN Digital Insights. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). ResearchGate. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.). MDPI. [Link]

  • High Throughput Screening (HTS) of Novel Bioactive Compounds. (n.d.). Ramot at Tel Aviv University. [Link]

  • Effective Small Molecule Antibacterials from a Novel Anti-Protein Secretion Screen. (n.d.). MDPI. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]

  • Screening of small-molecule library for novel antibacterials. (n.d.). ResearchGate. [Link]

  • Molecular Mechanism of Action (MMoA) in Drug Discovery. (2025). ResearchGate. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • High Throughput Screening: Methods and Protocols. (2025). ResearchGate. [Link]

  • Computational analyses of mechanism of action (MoA): data, methods and integration. (n.d.). National Institutes of Health. [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO). (n.d.). ResearchGate. [Link]

  • Navigating Drug Discovery with High-Throughput Screening. (n.d.). The Journal of Science and Medicine. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. (2026). AntBio. [Link]

  • Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. (2023). APS Journals. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). ResearchGate. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). PubMed. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mechanism of Action, MOA Studies. (n.d.). NorthEast BioLab. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. [Link]

  • Guidance for Assay Development & HTS. (2007). National Center for Advancing Translational Sciences. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). LinkedIn. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2024). PubMed. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). ResearchGate. [Link]

Sources

Application Notes & Protocols for 2-Cyclopropylamino-5-methyl-3-nitropyridine: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of 2-Cyclopropylamino-5-methyl-3-nitropyridine. This compound serves as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridine rings are privileged structures in drug design, appearing in numerous FDA-approved therapeutics.[1][2] The introduction of a nitro group to the pyridine scaffold creates a versatile intermediate, as the nitro group is a strong electron-withdrawing group that can activate the ring for nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity allows for the facile introduction of diverse functionalities, making nitropyridines key building blocks in the synthesis of complex bioactive molecules.[1][4][5] Specifically, aminopyridine derivatives have garnered significant attention as core components of various kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[3][6]

2-Cyclopropylamino-5-methyl-3-nitropyridine is a compound of interest due to the incorporation of a cyclopropylamine moiety. The cyclopropyl group is a "bioisostere" for larger, more flexible groups and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. This guide will detail the experimental design for the synthesis and potential biological evaluation of this promising compound.

Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine

The synthesis of the title compound is a two-step process, starting from the commercially available 2-hydroxy-5-methyl-3-nitropyridine. The first step involves the conversion of the hydroxyl group to a more reactive chloro group, followed by a nucleophilic aromatic substitution with cyclopropylamine.

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. Thionyl chloride (SOCl₂) is an effective reagent for this purpose, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.[7]

Protocol 1: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine

  • Materials:

    • 2-Hydroxy-5-methyl-3-nitropyridine (1.0 eq)

    • Thionyl chloride (SOCl₂) (10-15 eq)

    • Dimethylformamide (DMF) (catalytic amount)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser with a drying tube

    • Magnetic stirrer with heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask containing 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq), add thionyl chloride (10-15 eq) and a catalytic amount of DMF.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature and then carefully evaporate the excess thionyl chloride under reduced pressure.

    • To the residue, cautiously add cold water and then extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methyl-3-nitropyridine. The crude product can be purified by column chromatography on silica gel if necessary.[7]

Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine

The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 3-position, making it susceptible to nucleophilic displacement by an amine.

Protocol 2: Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine

  • Materials:

    • 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

    • Cyclopropylamine (1.2 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous ethanol or acetonitrile

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in anhydrous ethanol or acetonitrile.

    • Add cyclopropylamine (1.2 eq) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (1.5 eq) to scavenge the HCl generated during the reaction.[3]

    • Heat the reaction mixture to reflux and monitor its progress by TLC.[3]

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[3]

    • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[3]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-cyclopropylamino-5-methyl-3-nitropyridine.

dot

Synthesis_Pathway A 2-Hydroxy-5-methyl- 3-nitropyridine B 2-Chloro-5-methyl- 3-nitropyridine A->B SOCl2, cat. DMF Reflux C 2-Cyclopropylamino-5-methyl- 3-nitropyridine B->C Cyclopropylamine, Et3N Ethanol, Reflux

Caption: Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the final compound is crucial to confirm its identity and purity.

PropertyPredicted Value / Method
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
Appearance Expected to be a solid
Purity >95% (determined by HPLC/qNMR)

Protocol 3: Characterization of 2-Cyclopropylamino-5-methyl-3-nitropyridine

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expect signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, the cyclopropyl protons, and the amine proton.

    • ¹³C NMR: Acquire spectra to identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the compound and confirm its molecular formula.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum to identify characteristic functional groups, such as the N-H stretch of the secondary amine, the C-H stretches of the aromatic and aliphatic groups, and the asymmetric and symmetric stretches of the nitro group.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

Application in Kinase Inhibitor Drug Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. The synthesized 2-cyclopropylamino-5-methyl-3-nitropyridine can serve as a key intermediate for the generation of a library of potential kinase inhibitors. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

dot

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening A 2-Cyclopropylamino-5-methyl- 3-nitropyridine B Reduction of Nitro Group (e.g., H2, Pd/C) A->B C 3-Amino-2-cyclopropylamino- 5-methylpyridine B->C D Amide Coupling / Buchwald-Hartwig Cross-Coupling C->D E Library of Potential Kinase Inhibitors D->E F In Vitro Kinase Assay (e.g., JAK2) E->F Screening G Determine IC50 Values F->G H Cell-Based Assays (Phosphorylation, Proliferation) G->H I Lead Compound Identification H->I

Caption: Workflow for developing kinase inhibitors.

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase, for example, Janus Kinase 2 (JAK2).[6]

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This can be detected using various methods, including radiometric assays ([γ-³²P]ATP) or non-radioactive methods like fluorescence-based assays.[8]

  • Materials:

    • Recombinant human JAK2 enzyme

    • Kinase buffer

    • ATP

    • Substrate (a specific peptide or protein)

    • Test compound (2-cyclopropylamino-5-methyl-3-nitropyridine or its derivatives)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a multi-well plate, add the kinase buffer, the JAK2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a specified period.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

    • The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]

Cellular Assays for Kinase Inhibitor Validation

Compounds that show promising activity in biochemical assays should be further evaluated in cell-based assays to assess their efficacy in a more physiologically relevant context.[9]

  • Cellular Phosphorylation Assay: This assay measures the inhibition of phosphorylation of a downstream substrate of the target kinase within intact cells.[9]

  • Cell Proliferation Assay: This assay determines the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the target kinase's signaling pathway.[9]

Safety and Handling

  • 2-Chloro-5-nitropyridine: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10]

  • 2-Hydroxy-5-methyl-3-nitropyridine: This compound causes skin and serious eye irritation and may cause respiratory irritation.[11]

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each compound before use.[12]

Conclusion

2-Cyclopropylamino-5-methyl-3-nitropyridine is a synthetically accessible and versatile intermediate with significant potential in medicinal chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the biological activities of this compound and its derivatives, particularly in the exciting field of kinase inhibitor discovery.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).
  • 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Chloro-5-methyl-3-nitropyridine - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved January 23, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved January 23, 2026, from [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 23, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Retrieved January 23, 2026, from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Cas 21901-34-8,2-HYDROXY-3-METHYL-5-NITROPYRIDINE | lookchem. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025, August 9). Retrieved January 23, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5). Retrieved January 23, 2026, from [Link]

  • Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione - PMC - NIH. (2025, April 29). Retrieved January 23, 2026, from [Link]

  • Recent Trends in Kinase Drug Discovery - YouTube. (2023, November 13). Retrieved January 23, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Amino-5-nitropyridine - the NIST WebBook. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Application Note & Protocols: A Framework for High-Throughput Screening of 2-Cyclopropylamino-5-methyl-3-nitropyridine Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nitropyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile precursor for a wide range of bioactive molecules.[1] Notably, derivatives of nitropyridine have been successfully developed as potent inhibitors of critical cellular signaling proteins, including Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[1] This highlights the potential of novel nitropyridine-based compounds in drug discovery. This document introduces 2-Cyclopropylamino-5-methyl-3-nitropyridine as a representative of this chemical class and provides a comprehensive framework for its use in a high-throughput screening (HTS) campaign aimed at discovering novel kinase inhibitors.

The strategic inclusion of a nitro group enhances the reactivity of the pyridine ring, facilitating further chemical modifications for library development.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assay development, execution of a primary screen, robust data analysis, and essential hit confirmation strategies. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the screening results.

Section 1: Compound Profile and Screening Rationale

Chemical Profile: 2-Cyclopropylamino-5-methyl-3-nitropyridine

This compound serves as an exemplary starting point for a screening library. Its core structure combines the reactive nitropyridine ring with a cyclopropylamino group, offering a unique three-dimensional profile that can be explored for selective interactions with protein targets.

Rationale for Kinase-Focused Screening

Protein kinases are a major class of drug targets due to their central role in regulating virtually all cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer and inflammatory disorders.[2] The established success of nitropyridine derivatives as kinase inhibitors provides a strong, evidence-based rationale for screening 2-Cyclopropylamino-5-methyl-3-nitropyridine and its analogs against a panel of kinases.[1] The primary hypothesis is that this scaffold can be optimized to occupy the ATP-binding site of specific kinases, leading to potent and selective inhibition.

Pre-Screening Compound Management

Proper handling of the compound is the first step in a successful HTS campaign. The table below outlines the required physicochemical properties for HTS compatibility.

ParameterRecommended SpecificationRationale
Purity >95% (LC-MS/NMR)Prevents artifacts from impurities and ensures reproducible results.
Solubility ≥10 mM in 100% DMSOEnsures compound remains in solution during storage and assay dilution steps. Dimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries.[5]
Stability Stable for >1 year at -20°C in DMSOGuarantees compound integrity throughout the duration of the screening and follow-up studies.
Format Stored in 384-well microplatesCompatible with standard HTS automation and liquid handling robotics.[6]

Section 2: High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process that progresses from initial assay development to the confirmation of promising lead compounds. The workflow is designed to maximize efficiency and minimize false positives by incorporating rigorous quality control and validation steps at each stage.

HTS_Workflow Overall HTS Workflow for Kinase Inhibitor Discovery cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Lead Generation Assay_Dev Assay Development & Miniaturization Assay_Opt Assay Optimization (Reagents, DMSO) Assay_Dev->Assay_Opt Assay_Val Validation & Z' Determination Assay_Opt->Assay_Val Pilot_Screen Pilot Screen (~2,000 Compounds) Assay_Val->Pilot_Screen Z' > 0.5 Primary_Screen Full Library Primary HTS (Single Concentration) Pilot_Screen->Primary_Screen Data_Analysis Data Normalization & Hit Selection Primary_Screen->Data_Analysis Hit_Confirm Hit Confirmation (Fresh Compound) Data_Analysis->Hit_Confirm Identified 'Hits' Dose_Response Dose-Response & IC50 Determination Hit_Confirm->Dose_Response Counter_Screen Counter-Screening (Assay Interference) Dose_Response->Counter_Screen SAR Preliminary SAR Analysis Counter_Screen->SAR Confirmed 'Leads' Lead_Opt Hit-to-Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for kinase inhibitor discovery.

Protocol 2.1: Biochemical Kinase Assay Development (TR-FRET)

This protocol describes the development of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, homogeneous method ideal for HTS.[7]

Principle: A terbium (Tb)-labeled anti-phospho-peptide antibody serves as the donor, and a fluorescently tagged peptide substrate acts as the acceptor. Upon phosphorylation by the target kinase, the antibody binds the phosphorylated peptide, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the TR-FRET signal.

Materials:

  • Target Kinase (e.g., JAK2)

  • Biotinylated Peptide Substrate

  • ATP

  • Europium (Eu)-labeled Anti-Phospho-Peptide Antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume white microplates

  • TR-FRET enabled plate reader

Step-by-Step Methodology:

  • Kinase Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, excess concentration of peptide substrate and ATP (at its Km value).

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA and the detection reagents (Eu-antibody, SA-APC).

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET reader.

    • Causality: The goal is to determine the kinase concentration that yields ~80% of the maximum signal (EC₈₀). This ensures the assay is sensitive to inhibitors without depleting the substrate too quickly.

  • ATP Km Determination:

    • Using the determined EC₈₀ kinase concentration, perform a titration of ATP.

    • Follow the steps above, varying the ATP concentration.

    • Plot the TR-FRET signal against ATP concentration and fit to the Michaelis-Menten equation to determine the Km of ATP.

    • Causality: Running the primary screen at the Km of ATP allows for the sensitive detection of ATP-competitive inhibitors, which is the expected mechanism for this compound class.

  • DMSO Tolerance Test:

    • Run the optimized assay with varying concentrations of DMSO (e.g., 0% to 5%).

    • Plot the signal against DMSO concentration.

    • Causality: The final assay concentration of DMSO should not significantly inhibit the enzyme's activity (typically <10% inhibition). A final concentration of 0.1% to 1% DMSO is common in HTS.[6]

  • Assay Validation (Z'-factor Calculation):

    • Prepare a 384-well plate with alternating columns of positive and negative controls.

      • Negative Control (Max Signal): All assay components with DMSO vehicle.

      • Positive Control (Min Signal): All assay components with a known, potent inhibitor of the kinase (or without the enzyme).

    • Run the assay and calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Trustworthiness: An assay is considered robust and suitable for HTS when the Z'-factor is consistently greater than 0.5.[6][7]

Section 3: HTS Execution and Quality Control

Plate Layout for Self-Validation

A well-designed plate map is crucial for identifying and correcting systematic errors, such as edge effects or dispenser artifacts.[5]

Plate_Layout HTS 384-Well Plate Layout cluster_plate cluster_legend Legend C1 C1 C2 C2 S3 ... C23 C23 C24 C24 S22 ... p1 1 p16 16 C1_end C1_end C2_end C2_end S3_end S3_end S22_end S22_end C23_end C23_end C24_end C24_end l1 Positive Control l2 Negative Control l3 Test Compounds l4 Neutral Control (e.g., Empty)

Caption: Example 384-well plate map with dedicated control columns.

Protocol 3.2: Primary Screening

Objective: To screen a large compound library at a single concentration (e.g., 10 µM) to identify initial "hits".[6]

Automation: This process should be fully automated using robotic liquid handlers and plate movers to ensure consistency and high throughput.[5]

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library source plates to the 384-well assay plates. Columns 1 & 2 receive DMSO (negative control) and a known inhibitor (positive control).

  • Enzyme/Substrate Addition: Add the pre-mixed kinase and peptide substrate solution to all wells.

  • Reaction Initiation: Add ATP solution to all wells to start the enzymatic reaction. Incubate for the optimized time (e.g., 60 minutes).

  • Reaction Termination & Detection: Add the stop/detection reagent mix (EDTA, Eu-antibody, SA-APC). Incubate for 60 minutes.

  • Data Acquisition: Read the plates using a TR-FRET compatible plate reader.

Quality Control Metrics

Continuous monitoring of QC metrics is essential for a reliable screen.

MetricFormulaAcceptance CriterionPurpose
Z'-Factor 1 - (3*(SD_pos+SD_neg)) /Mean_pos-Mean_neg
Signal-to-Background (S/B) Mean_neg / Mean_pos> 5 Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15% Measures the variability within a set of controls.

Section 4: Data Analysis and Hit Identification

Data Normalization and Scoring

Raw data from each plate must be normalized to account for plate-to-plate and run-to-run variability.

  • Percent Inhibition Calculation: Normalize the data for each test well relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Z-Score Calculation: This score indicates how many standard deviations a compound's activity is from the plate mean (neutral activity). Z-Score = (Value_compound - Median_plate) / MAD_plate Where MAD is the Median Absolute Deviation, a robust measure of variability.[8]

Hit Selection Criteria

A primary "hit" is a compound that meets a predefined activity threshold. A common and robust criterion is:

  • Primary Hit Definition: A compound exhibiting a % Inhibition > 50% or a Z-Score < -3 .

Section 5: Hit Triage and Confirmation

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm genuine activity.[9]

Hit_Triage Hit Triage and Validation Workflow Primary_Hits Primary Hits from HTS (% Inhibition > 50%) Reorder Reorder/Resynthesize Fresh Compound Powder Primary_Hits->Reorder Confirm Confirmation Screen (Single Point Re-test) Reorder->Confirm Dose_Response Dose-Response Assay (10-point curve) Confirm->Dose_Response Activity Confirmed Discard_FP Discard (False Positive) Confirm->Discard_FP Not Confirmed IC50 Calculate IC50 & Potency Dose_Response->IC50 Counter_Screen Assay Interference Counter-Screen IC50->Counter_Screen Confirmed_Lead Confirmed, Selective Lead Counter_Screen->Confirmed_Lead No Interference Discard_Interference Discard (Assay Interference) Counter_Screen->Discard_Interference Interference Detected

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-cyclopropylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this synthetic process. Our goal is to empower you with the knowledge to optimize your reaction yield, ensure product purity, and confidently address experimental challenges.

Overview of the Synthesis

The synthesis of 2-cyclopropylamino-5-methyl-3-nitropyridine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-methyl-3-nitropyridine with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating the displacement of the chlorine atom at the 2-position by the nucleophilic cyclopropylamine.

The overall reaction is as follows:

This seemingly straightforward reaction is influenced by several critical parameters, including the quality of the starting materials, reaction temperature, choice of solvent and base, and the molar ratio of the reactants. Careful control of these factors is paramount to achieving a high yield of the desired product while minimizing the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a high yield in this synthesis?

A1: The most critical factor is the effective activation of the pyridine ring by the nitro group and the subsequent control of the reaction conditions. The SNAr mechanism is highly sensitive to temperature and the basicity of the reaction medium. Maintaining an optimal temperature range and using the appropriate base are crucial for driving the reaction to completion and minimizing side reactions.

Q2: My reaction is not going to completion. What are the likely causes?

A2: Incomplete conversion can be due to several factors:

  • Insufficient temperature: The reaction may require a certain activation energy to proceed at a reasonable rate.

  • Poor quality of starting materials: Impurities in the 2-chloro-5-methyl-3-nitropyridine or cyclopropylamine can inhibit the reaction.

  • Inadequate mixing: Ensure the reaction mixture is homogenous to allow for efficient interaction between the reactants.

  • Incorrect stoichiometry: An insufficient amount of cyclopropylamine or base will result in unreacted starting material.

Q3: I am observing a significant amount of a dark-colored byproduct. What is it and how can I avoid it?

A3: The formation of dark-colored byproducts is often due to side reactions occurring at elevated temperatures or in the presence of excess base. These can include polymerization of the starting materials or products, or decomposition of the nitro group. To avoid this, it is essential to maintain strict temperature control and use the recommended stoichiometry of the base.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a highly effective method for purifying 2-cyclopropylamino-5-methyl-3-nitropyridine. A common and effective solvent system for this is a mixture of ethanol and water[1]. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at room temperature[2].

Q5: Can I use a different base instead of triethylamine?

A5: While triethylamine is a commonly used base for this reaction to neutralize the HCl generated, other non-nucleophilic organic or inorganic bases can be employed. However, the choice of base can affect the reaction rate and the impurity profile. It is advisable to perform a small-scale trial to evaluate the efficacy of an alternative base before proceeding with a larger scale reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-cyclopropylamino-5-methyl-3-nitropyridine, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. 2. Degraded Starting Materials: The 2-chloro-5-methyl-3-nitropyridine may have hydrolyzed, or the cyclopropylamine may have degraded. 3. Incorrect Stoichiometry: Insufficient cyclopropylamine or base.1. Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC. For less activated substrates, heating to 50-60 °C can improve yields[3]. 2. Verify Starting Material Quality: Check the purity of the starting materials by NMR or melting point. Use freshly opened or purified reagents. 3. Adjust Molar Ratios: Use a slight excess of cyclopropylamine (1.1-1.2 equivalents) and ensure at least one equivalent of base is present.
Formation of Multiple Byproducts 1. Excessive Temperature: High temperatures can lead to decomposition and side reactions. 2. Incorrect Base: A nucleophilic base can compete with cyclopropylamine, leading to undesired products. 3. Presence of Water: Water can lead to the hydrolysis of the starting material to 2-hydroxy-5-methyl-3-nitropyridine.1. Optimize Temperature: Maintain the reaction temperature within the recommended range. A temperature around 70-80 °C is often a good starting point. 2. Use a Non-Nucleophilic Base: Employ a hindered organic base like triethylamine or an inorganic base like potassium carbonate. 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis.
Product is a Dark Oil or Tar 1. High Reaction Temperature: Leads to polymerization or decomposition. 2. Prolonged Reaction Time: Extended heating can cause degradation of the product.1. Strict Temperature Control: Use an oil bath or a temperature controller to maintain a stable reaction temperature. 2. Monitor Reaction Progress: Follow the reaction by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Difficulty in Product Isolation/Purification 1. Incomplete Reaction: The presence of starting materials complicates purification. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for effective purification.1. Drive Reaction to Completion: Use optimized reaction conditions to ensure full conversion of the starting material. 2. Solvent Screening for Recrystallization: Perform small-scale solubility tests with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal system for recrystallization[4].

Experimental Protocols

Synthesis of 2-Chloro-5-methyl-3-nitropyridine (Starting Material)

The synthesis of the starting material, 2-chloro-5-methyl-3-nitropyridine, is a critical first step. A common route involves the nitration of 2-amino-5-methylpyridine, followed by a Sandmeyer-type reaction.

Step 1: Nitration of 2-Amino-5-methylpyridine

  • In a round-bottom flask, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid with cooling.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 2-amino-5-methyl-3-nitropyridine.

  • Filter the solid, wash with cold water, and dry.

Step 2: Conversion of 2-Amino-5-methyl-3-nitropyridine to 2-Chloro-5-methyl-3-nitropyridine

  • Suspend 2-amino-5-methyl-3-nitropyridine in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes.

  • The resulting diazonium salt solution is then typically added to a solution of copper(I) chloride in hydrochloric acid to facilitate the substitution of the diazonium group with a chlorine atom.

  • The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield 2-chloro-5-methyl-3-nitropyridine.

Optimized Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine

This protocol provides a reliable method for the synthesis of the target compound with a focus on maximizing yield and purity.

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine

  • Cyclopropylamine

  • Triethylamine

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in anhydrous ethanol, add cyclopropylamine (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford 2-cyclopropylamino-5-methyl-3-nitropyridine as a crystalline solid.

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Expected Analytical Data:

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Approximately 78-82 °C.

  • 1H NMR (400 MHz, CDCl3):

    • δ ~8.8 (s, 1H, Ar-H)

    • δ ~8.0 (s, 1H, Ar-H)

    • δ ~2.8 (m, 1H, CH-cyclopropyl)

    • δ ~2.3 (s, 3H, CH3)

    • δ ~0.9 (m, 2H, CH2-cyclopropyl)

    • δ ~0.6 (m, 2H, CH2-cyclopropyl)

  • 13C NMR (100 MHz, CDCl3):

    • δ ~155.0, 148.0, 140.0, 130.0, 125.0 (Ar-C)

    • δ ~25.0 (CH-cyclopropyl)

    • δ ~18.0 (CH3)

    • δ ~7.0 (CH2-cyclopropyl)

  • HPLC Analysis: A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is a good starting point[5]. The retention time will depend on the specific conditions used.

Visualizations

SNAr Reaction Mechanism

Caption: The SNAr mechanism for the synthesis of 2-cyclopropylamino-5-methyl-3-nitropyridine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Problem Low Yield or Incomplete Reaction Start->Problem Impurity Impurity Formation Start->Impurity Isolation Isolation/Purification Difficulty Start->Isolation CheckTemp Check Reaction Temperature Problem->CheckTemp CheckReagents Verify Reagent Quality & Stoichiometry Problem->CheckReagents CheckTemp2 Check Reaction Temperature Impurity->CheckTemp2 CheckBase Verify Base Type Impurity->CheckBase CheckCompletion Confirm Reaction Completion Isolation->CheckCompletion CheckSolvent Evaluate Recrystallization Solvent Isolation->CheckSolvent OptimizeTemp Increase Temperature Incrementally CheckTemp->OptimizeTemp Too Low UseFreshReagents Use Fresh/Purified Reagents & Adjust Ratios CheckReagents->UseFreshReagents Issue Found OptimizeTemp2 Lower or Control Temperature CheckTemp2->OptimizeTemp2 Too High UseNonNucleophilicBase Use Non-Nucleophilic Base CheckBase->UseNonNucleophilicBase Incorrect DriveToCompletion Optimize Conditions to Drive to Completion CheckCompletion->DriveToCompletion Incomplete ScreenSolvents Perform Solvent Screen CheckSolvent->ScreenSolvents Ineffective

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020, M1185. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2022, 15(11), 1362. [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
  • 2-Chloro-3-methyl-5-nitropyridine. PubChem. [Link]

  • 2-Chloro-5-nitropyridine. PubChem. [Link]

  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem. [Link]

  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC. [Link]

  • Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Journal of Mass Spectrometry and Advances in the Clinical Lab, 2022, 25, 41-47. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 2017, 22(1), 103. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 2002, 28(2), 261-268. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 2021, 13(1), 105. [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Green Chemistry. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 2021, 14(11), 5845-5850. [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Recrystallization with two solvents. Reddit. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 2015, 17(15), 3854-3857. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2016, 18, 6154-6159. [Link]

Sources

Technical Support Center: Troubleshooting Reactions of 2-Cyclopropylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclopropylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. My goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to diagnose and resolve issues with confidence. We will explore the synthesis, purification, and common downstream reactions of this molecule, focusing on a self-validating approach to experimental design.

Section 1: The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-methyl-3-nitropyridine with cyclopropylamine. The reaction's success hinges on the electronic properties of the pyridine ring; the chlorine at the C-2 position is highly activated towards substitution by the strong electron-withdrawing nitro group at the C-3 position[1].

FAQ 1.1: My SNAr reaction shows low or no conversion to the desired product. What are the most common causes and how do I fix them?

This is a frequent issue that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or reaction monitoring.

Expertise & Causality: The SNAr reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex, and thus the reaction rate, is highly dependent on the solvent's ability to stabilize charge and the base's effectiveness in scavenging the HCl byproduct without interfering with the reactants.

SNAr_Mechanism cluster_0 S-N-Ar Reaction Pathway cluster_1 Role of Base Reactants 2-Chloro-5-methyl-3-nitropyridine + Cyclopropylamine Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 2-Cyclopropylamino-5-methyl-3-nitropyridine + HCl Meisenheimer->Product Elimination of Cl- HCl HCl Base Base (e.g., Et3N) Salt Et3N.HCl (Salt) Base->Salt HCl->Salt caption S-N-Ar mechanism and the role of the base.

Caption: SNAr mechanism and the role of the base.

Troubleshooting Low Conversion:

Parameter Potential Issue & Causal Logic Recommended Action & Validation
Reagents Degraded Cyclopropylamine: As a volatile amine, it can degrade or evaporate. Wet Solvent/Reagents: Water can hydrolyze the starting material or compete as a nucleophile.Action: Use freshly opened or distilled cyclopropylamine. Employ anhydrous solvents. Validation: Check the amine's purity by ¹H NMR. Use a solvent from a freshly opened bottle or one dried over molecular sieves.
Base Incorrect Stoichiometry: Insufficient base (e.g., Triethylamine) will allow HCl to build up, protonating the cyclopropylamine and rendering it non-nucleophilic. Base Quality: An impure base can introduce contaminants.Action: Use at least 1.1-1.2 equivalents of a tertiary amine base like Et₃N or DIPEA. Validation: The reaction should not become acidic (check with pH paper on a wet glass rod held over the headspace). A white precipitate (e.g., Et₃N·HCl) should form as the reaction proceeds.
Temperature Too Low: Insufficient thermal energy to overcome the activation barrier for the reaction. Too High: Can lead to decomposition or side reactions, especially with nitropyridines.Action: Gently refluxing in a solvent like ethanol (approx. 78°C) is a standard starting point[1]. If no reaction occurs, a higher boiling point solvent like isopropanol or acetonitrile may be required. Validation: Monitor reaction progress by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot.
Solvent Inappropriate Polarity: Aprotic polar solvents (e.g., DMF, Acetonitrile) or polar protic solvents (e.g., Ethanol, Isopropanol) are ideal as they stabilize the charged Meisenheimer complex. Nonpolar solvents like toluene or hexane will significantly slow or stall the reaction.Action: Switch to ethanol or acetonitrile as a first choice. DMF is also effective but can be harder to remove. Validation: The reaction should be homogeneous at the reaction temperature.
Protocol 1: Baseline SNAr Synthesis

This self-validating protocol includes checkpoints to ensure the reaction is proceeding as expected.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-5-methyl-3-nitropyridine (1.0 eq).

  • Dissolution: Add anhydrous ethanol (approx. 0.1 M concentration). Stir until all solid has dissolved.

  • Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of cyclopropylamine (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C). Validation Checkpoint: Within 30-60 minutes, you should observe the formation of a white precipitate (triethylamine hydrochloride).

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-6 hours[1].

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution to remove the hydrochloride salt and any acidic impurities.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Section 2: Purification and Side Product Mitigation

FAQ 2.1: My crude product is impure. What are the likely side products and how can I purify my compound effectively?

Even with a successful reaction, side products can form. Identifying them is key to optimizing conditions and purification.

Common Side Products and Mitigation:

Side Product Identification (TLC/NMR) Causal Logic Mitigation Strategy
2-hydroxy-5-methyl-3-nitropyridine Very polar spot on TLC; broad -OH peak in ¹H NMR.Hydrolysis of the starting material by trace water.Rigorously use anhydrous solvents and reagents.
Bis-cyclopropylamine Adduct Less polar than the product; complex aromatic signals.Occurs if there is another leaving group on the ring (not applicable here, but common in di-halo pyridines[2]).N/A for this specific reaction, but a key consideration for related structures.
Unidentified Dark/Tarry Material Baseline material on TLC; broad, unresolved NMR signals.Decomposition of the nitro-aromatic system at excessively high temperatures or prolonged reaction times.Do not exceed necessary reaction temperature. Monitor the reaction and stop it once the starting material is consumed.
Protocol 2: Standard Purification via Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with a nonpolar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to 4:1 or 3:1 Hexanes:Ethyl Acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2-Cyclopropylamino-5-methyl-3-nitropyridine.

Section 3: Starting Material Quality Control

The quality of your final product is dictated by the purity of your starting materials.

FAQ 3.1: How can I be sure my 2-chloro-5-methyl-3-nitropyridine precursor is of high quality?

The precursor is typically synthesized by chlorinating 2-hydroxy-5-methyl-3-nitropyridine with a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[3][4].

Precursor_QC Start 2-hydroxy-5-methyl- 3-nitropyridine Reagent + SOCl2 or POCl3 Start->Reagent Precursor Precursor: 2-chloro-5-methyl- 3-nitropyridine Reagent->Precursor Chlorination Impurity Key Impurity: Unreacted Hydroxy Starting Material Precursor->Impurity Potential Contamination caption Precursor synthesis and potential for impurity.

Caption: Precursor synthesis and potential for impurity.

Quality Control Checks for 2-chloro-5-methyl-3-nitropyridine:

Analysis Method Parameter to Check Indication of a Problem
TLC Single spotMultiple spots, especially a very polar one, indicate unreacted starting material or hydrolysis.
¹H NMR Clean aromatic signals matching the expected structure.Presence of a broad peak around 10-12 ppm suggests the -OH proton of the hydroxy impurity.
Melting Point Sharp melting point consistent with literature values.A broad or depressed melting point range indicates significant impurities.

Section 4: Downstream Reactions

FAQ 4.1: I plan to reduce the nitro group to an amine for further coupling. What are the key considerations?

Reducing the nitro group to form 3-amino-2-(cyclopropylamino)-5-methylpyridine is a common and critical step in synthesizing kinase inhibitors and other bioactive molecules[1].

Key Considerations for Nitro Group Reduction:

  • Reagent Selection:

    • Catalytic Hydrogenation (H₂/Pd-C): Generally clean and high-yielding. Use with caution if other reducible functional groups are present.

    • Metal/Acid (Fe/HCl, SnCl₂/HCl): Classic, robust methods. Requires a stoichiometric amount of metal and a careful aqueous workup to remove metal salts.

  • Chemoselectivity: The cyclopropyl group is generally stable under these conditions. However, overly harsh conditions could potentially affect other sensitive parts of a more complex molecule.

  • Product Stability: The resulting diamine product can be sensitive to air oxidation. It is often best to use it immediately in the next step or store it under an inert atmosphere.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.[Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine - CN109456257B.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research.[Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (NIH).[Link]

  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. MDPI.[Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health (NIH).[Link]

  • 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI.[Link]

  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem.com.[Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate.[Link]

  • 2-amino-5-methyl pyridine and process of making it - US2456379A.
  • 2-Chloro-5-methyl-3-nitropyridine. National Institutes of Health (NIH).[Link]

Sources

Technical Support Center: Impurity Profiling of 2-Cyclopropylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the impurity profiling of 2-Cyclopropylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important pharmaceutical intermediate. By understanding the synthetic pathway and potential side reactions, we can anticipate and troubleshoot issues related to impurity profiling, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine typically proceeds through a two-step process. A clear understanding of this process is fundamental to predicting potential impurities.

  • Nitration of 2-Amino-5-methylpyridine: The process often begins with the nitration of 2-amino-5-methylpyridine to yield 2-hydroxy-5-methyl-3-nitropyridine.[1]

  • Chlorination: The resulting hydroxypyridine is then chlorinated, commonly using an agent like phosphorus oxychloride, to produce the key intermediate, 2-chloro-5-methyl-3-nitropyridine.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): Finally, 2-chloro-5-methyl-3-nitropyridine undergoes a nucleophilic aromatic substitution reaction with cyclopropylamine to yield the target molecule. The nitro group in the ortho position to the chlorine atom activates the pyridine ring for this substitution.[4][5]

This synthetic route, while effective, can give rise to a range of process-related impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the impurity profiling of 2-Cyclopropylamino-5-methyl-3-nitropyridine in a question-and-answer format.

FAQ 1: Synthesis-Related Impurities

Question: What are the most likely process-related impurities I should expect to see in my sample of 2-Cyclopropylamino-5-methyl-3-nitropyridine?

Answer: Based on the typical synthetic pathway, you should be vigilant for the following impurities:

  • Starting Materials:

    • 2-Chloro-5-methyl-3-nitropyridine: Incomplete reaction during the SNAr step.

    • Cyclopropylamine: Excess reagent from the final step.

  • Intermediates:

    • 2-Hydroxy-5-methyl-3-nitropyridine: Incomplete chlorination.

  • Side-Reaction Products:

    • Isomeric Impurities: If the initial nitration of 2-amino-5-methylpyridine is not regioselective, you may have isomeric forms of the product.

    • Dipyridine Impurities: Potential for self-condensation or reaction with other pyridine-containing molecules, especially at elevated temperatures.[6]

    • Hydrolysis Product: Reaction of 2-chloro-5-methyl-3-nitropyridine with any residual water can revert it to 2-hydroxy-5-methyl-3-nitropyridine.

Table 1: Common Process-Related Impurities

Impurity NameSource
2-Chloro-5-methyl-3-nitropyridineUnreacted starting material
CyclopropylamineExcess reagent
2-Hydroxy-5-methyl-3-nitropyridineIncomplete chlorination/hydrolysis
Isomeric AminonitropyridinesNon-selective nitration
Dipyridine SpeciesSide-reactions
FAQ 2: Chromatographic Issues

Question: I'm seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are actual impurities or artifacts?

Answer: This is a common challenge in HPLC analysis. Here’s a systematic approach to troubleshoot this issue:

  • Blank Injection: Always run a blank injection (mobile phase or sample solvent) to identify any peaks originating from the solvent or the HPLC system itself.

  • System Suitability: Ensure your system passes suitability tests, including peak shape, resolution, and reproducibility. Poor peak shape can sometimes be mistaken for an impurity.

  • Sample Preparation: Re-evaluate your sample preparation. Impurities can be introduced from glassware, filters, or solvents used.

  • Column Health: A contaminated or degraded column can lead to ghost peaks. Flush the column with a strong solvent or replace it if necessary.

  • Mobile Phase: Ensure the mobile phase is properly degassed and prepared with high-purity solvents. Microbial growth in aqueous mobile phases can also introduce artifacts.

Workflow for Investigating Unexpected Peaks

Caption: A logical workflow for troubleshooting unexpected chromatographic peaks.

FAQ 3: Impurity Identification

Question: I have a persistent unknown impurity peak. What is the best approach to identify it?

Answer: The gold standard for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Impurity Identification using LC-MS

  • Method Development: Develop an HPLC method that provides good separation of the main peak and the impurity of interest. This method should be compatible with MS detection (i.e., use volatile mobile phase additives like formic acid or ammonium acetate).[7]

  • High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass of the impurity. This will allow you to predict the elemental composition.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity peak. The fragmentation pattern will provide structural information that can be used to elucidate the structure of the unknown compound.

  • Forced Degradation Studies: To understand potential degradation pathways, subject the main compound to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.[6] Analyze the stressed samples by LC-MS to see if your unknown impurity is formed as a degradation product. This can provide valuable clues to its structure.

  • Synthesis and Confirmation: If possible, synthesize the suspected impurity and compare its retention time and mass spectrum with the unknown peak for definitive identification.

FAQ 4: Quantification of Impurities

Question: What are the regulatory expectations for quantifying impurities in a pharmaceutical intermediate?

Answer: Regulatory bodies like the FDA and EMA have stringent guidelines for the reporting, identification, and qualification of impurities. The ICH Q3A(R2) guideline is a key reference.[8]

Table 2: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: These are general thresholds. Specific limits may vary based on the toxicity of the impurity.

It is crucial to develop and validate an analytical method that is sensitive enough to detect and quantify impurities at or below these thresholds.

III. Proactive Measures for Impurity Control

  • Process Optimization: Carefully control reaction parameters (temperature, stoichiometry, reaction time) to minimize the formation of side products.

  • Raw Material Quality: Ensure the purity of starting materials and reagents.

  • In-Process Controls (IPCs): Implement IPCs to monitor the progress of the reaction and ensure complete conversion at each step.

  • Purification: Develop a robust purification method (e.g., crystallization, chromatography) to effectively remove impurities.

By adopting a proactive approach to impurity profiling and utilizing the troubleshooting strategies outlined in this guide, you can ensure the quality and consistency of your 2-Cyclopropylamino-5-methyl-3-nitropyridine synthesis and analysis.

References

  • Cho, J. H., et al. (2015). Synthesis and biological evaluation of novel 2-amino-5-methyl-3-nitropyridine derivatives as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2863-2867.
  • European Medicines Agency. (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • Chemistry LibreTexts. (2025). 16.
  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents.
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • IISTE.org. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Particle Analytical. (2024). Troubleshooting in pharmaceutical manufacturing: expert solutions.
  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • R Discovery. (2021).
  • ResearchGate. (2019).
  • ResearchGate. (2023).
  • The Pharma Master. Troubleshooting.
  • YouTube. (2019).

Sources

Validation & Comparative

The Uncharted Potential: A Comparative Guide to 2-Cyclopropylamino-5-methyl-3-nitropyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the pyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] This guide delves into the prospective role of a lesser-explored molecule, 2-Cyclopropylamino-5-methyl-3-nitropyridine , as a candidate kinase inhibitor. While direct experimental data on this specific compound is not yet prevalent in public literature, its structural motifs suggest a compelling hypothesis for its interaction with the kinome.

This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a comparative analysis against established kinase inhibitors and providing a comprehensive framework for its experimental validation. We will dissect its structural rationale, propose potential kinase targets, and lay out detailed protocols for its comprehensive evaluation.

The Aminopyridine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-aminopyridine core is a well-established pharmacophore in a multitude of FDA-approved and clinical-stage kinase inhibitors.[2][3] Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor, effectively anchoring the molecule within the active site.

2-Cyclopropylamino-5-methyl-3-nitropyridine possesses this key 2-aminopyridine moiety, immediately flagging it as a compound of interest for kinase-directed drug discovery. The substituents on the pyridine ring—a cyclopropylamino group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position—will critically influence its potency, selectivity, and pharmacokinetic properties.

Structural Dissection and Hypothetical Target Classes

Let's break down the key structural features of 2-Cyclopropylamino-5-methyl-3-nitropyridine and hypothesize its potential kinase targets by drawing parallels with known inhibitors.

  • 2-Cyclopropylamino Group: The cyclopropyl group introduces a degree of conformational rigidity and lipophilicity. This can enhance binding affinity by optimizing interactions with hydrophobic pockets adjacent to the ATP-binding site.

  • 5-Methyl Group: This small alkyl group can contribute to van der Waals interactions within the kinase active site and can influence the overall solubility and metabolic stability of the compound.

  • 3-Nitro Group: The strongly electron-withdrawing nitro group significantly modulates the electronic properties of the pyridine ring.[3][4] This can impact the pKa of the pyridine nitrogen and the exocyclic amine, potentially fine-tuning the hydrogen bonding interactions with the kinase hinge region. Furthermore, the nitro group's presence opens avenues for further chemical modification, such as reduction to an amino group, which can then be functionalized to explore additional interactions and potentially enhance selectivity.[3]

Given these features, we can propose several kinase families as initial targets for investigation:

  • Src Family Kinases (SFKs): Inhibitors of SFKs, such as Dasatinib and Saracatinib, often feature a 2-aminopyridine or related heterocyclic core.[5][6][7] The overall size and shape of our compound of interest may allow it to fit within the ATP binding pocket of kinases like Src, Lck, and Fyn.

  • Janus Kinases (JAKs): The 2-aminopyridine scaffold is a key component of several JAK inhibitors.[3] The JAK family plays a crucial role in cytokine signaling, and inhibitors are used in the treatment of inflammatory diseases and some cancers.

  • Cyclin-Dependent Kinases (CDKs): CDK inhibitors are vital in cancer therapy by controlling cell cycle progression.[8][9][10] Several CDK inhibitors incorporate aminopyridine or similar nitrogen-containing heterocycles.

  • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): While many inhibitors of these kinases are based on quinazoline or other scaffolds, some pyridine-based inhibitors have been developed.[11][12][13][14][15][16] The specific substitution pattern on our candidate molecule might confer unexpected selectivity for these important oncology targets.

Comparative Analysis with Known Kinase Inhibitors

To contextualize the potential of 2-Cyclopropylamino-5-methyl-3-nitropyridine, it is essential to compare its structural features and hypothetical inhibitory profile with well-characterized kinase inhibitors.

Feature2-Cyclopropylamino-5-methyl-3-nitropyridine (Hypothetical)Dasatinib (Src/Abl Inhibitor)Tofacitinib (JAK Inhibitor)Palbociclib (CDK4/6 Inhibitor)
Core Scaffold 2-AminopyridineAminothiazolePyrrolo[2,3-d]pyrimidinePyridopyrimidine
Hinge Binding Moiety 2-AminopyridineAminothiazolePyrrolopyrimidine nitrogen and exocyclic aminePyridopyrimidine nitrogens
Key Substituents Cyclopropylamino, Methyl, Nitro2-chloro-6-methylphenyl, HydroxyethylpiperazineCyano, PiperidineAcetyl, Cyclopentyl, Piperazine
Potential Advantages Smaller size may offer access to different kinase conformations. The nitro group provides a handle for further chemical elaboration.Potent, multi-kinase inhibitor.Orally bioavailable and effective for autoimmune diseases.Highly selective for CDK4/6, leading to a more targeted therapeutic effect.[17]
Potential Challenges Unknown potency and selectivity. The nitro group may have toxicological liabilities.Off-target effects due to broad kinase inhibition profile.Potential for immunosuppression and other side effects.Acquired resistance can develop.

Experimental Workflow for Kinase Inhibitor Profiling

The following is a detailed, step-by-step guide for the experimental validation of 2-Cyclopropylamino-5-methyl-3-nitropyridine as a kinase inhibitor. This workflow is designed to be a self-validating system, with each step building upon the last to provide a comprehensive understanding of the compound's biochemical and cellular activity.

Initial In Vitro Kinase Assay: IC50 Determination

The first step is to determine if the compound can inhibit the activity of a target kinase in a controlled, in vitro setting. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase Assay for IC50 Determination [18][19][20][21]

  • Reagent Preparation:

    • Prepare a stock solution of 2-Cyclopropylamino-5-methyl-3-nitropyridine in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.

    • Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the serially diluted compound.

    • Add the kinase and substrate solution to each well.

    • Incubate for a predetermined time at the optimal temperature for the kinase to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Allow the reaction to proceed for a set amount of time.

    • Stop the reaction by adding a stop solution (e.g., EDTA).[20]

    • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

A crucial aspect of drug development is understanding the selectivity of a compound. A highly selective inhibitor will have fewer off-target effects.

Protocol: Kinase Selectivity Profiling

  • Panel Selection: Select a diverse panel of kinases representing different branches of the human kinome. Several commercial services offer kinase profiling against hundreds of kinases.

  • Assay Execution: Perform single-point or multi-point IC50 determinations for 2-Cyclopropylamino-5-methyl-3-nitropyridine against the selected kinase panel using a standardized in vitro kinase assay format.

  • Data Interpretation: Analyze the data to identify which kinases are most potently inhibited. A selectivity profile can be visualized using a kinome map, which provides a graphical representation of the compound's interactions across the kinome.

Cellular Assays: Target Engagement and Downstream Signaling

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical next step.

Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase.

    • Treat the cells with increasing concentrations of 2-Cyclopropylamino-5-methyl-3-nitropyridine for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Use a primary antibody against the total protein of the target kinase as a loading control.

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.

Visualizing the Path Forward

Diagrams are essential for conceptualizing the intricate processes in drug discovery.

Kinase_Inhibitor_Discovery_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Validation cluster_3 Lead Optimization Compound 2-Cyclopropylamino- 5-methyl-3-nitropyridine Structure Structural Analysis Compound->Structure Hypothesis Target Hypothesis Structure->Hypothesis IC50 IC50 Determination Hypothesis->IC50 Profiling Kinase Selectivity Profiling IC50->Profiling Target_Engagement Target Engagement Assay Profiling->Target_Engagement Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling SAR Structure-Activity Relationship (SAR) Downstream_Signaling->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A streamlined workflow for the discovery and validation of novel kinase inhibitors.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade_1 Kinase 1 RTK->Kinase_Cascade_1 P Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 P Downstream_Effector Downstream Effector Kinase_Cascade_2->Downstream_Effector P Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor 2-Cyclopropylamino- 5-methyl-3-nitropyridine Inhibitor->Kinase_Cascade_1

Caption: A generalized kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

Conclusion and Future Directions

While 2-Cyclopropylamino-5-methyl-3-nitropyridine remains an underexplored entity in the realm of kinase inhibition, its structural characteristics present a compelling case for its investigation. The presence of the 2-aminopyridine scaffold, a privileged motif in numerous successful kinase inhibitors, provides a strong rationale for its potential biological activity.

The true value of this compound will be unlocked through rigorous experimental validation as outlined in this guide. The proposed workflow, from initial IC50 determination to comprehensive selectivity profiling and cellular assays, provides a clear and logical path to understanding its potential as a novel therapeutic agent. The insights gained from such studies will not only elucidate the specific kinase targets of this molecule but will also contribute to the broader understanding of the structure-activity relationships of pyridine-based kinase inhibitors. The journey from a hypothetical candidate to a validated lead compound is a challenging one, but for molecules like 2-Cyclopropylamino-5-methyl-3-nitropyridine, it is a journey worth embarking on.

References

  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • International Journal of Advanced Research in Physical Science (IJARPS). (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • Autechaux, A. (2026, January 8). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Wikipedia. (n.d.). CDK inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Epidermal growth factor receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. Retrieved from [Link]

  • Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • ACS Omega. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). CDK inhibitors in cancer therapy, an overview of recent development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies. Retrieved from [Link]

  • Theseus Pharmaceuticals. (n.d.). How Pan-Variant Inhibition Can Outsmart Cancer Treatment Resistance. Retrieved from [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of EGFR tyrosine kinase inhibitor. Retrieved from [Link]

  • BreastCancer.org. (n.d.). What Are CDK4/6 Inhibitors? Retrieved from [Link]

  • American Society for Biochemistry and Molecular Biology. (2025, March 18). Pan-kinase inhibitor for head and neck cancer enters clinical trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives as Pim kinase inhibitors as anticancer agents. Retrieved from [Link]

  • OmicsX. (n.d.). Approved Oncology Targeting Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • CancerNetwork. (n.d.). EGFR Inhibitors in Lung Cancer. Retrieved from [Link]

  • PubMed. (n.d.). Src kinase inhibitors: promising cancer therapeutics? Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • CancerConnect. (2025, August 29). Side Effects and New CDK Inhibitor Class of Breast Cancer Drugs. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubMed Central. (2012, October 19). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Retrieved from [Link]

  • Springer. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • YouTube. (2025, March 14). Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer? Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 29). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][22][23][24]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

Sources

Validation of 2-Cyclopropylamino-5-methyl-3-nitropyridine Bioactivity: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in drug design due to its prevalence in FDA-approved drugs.[1] Within this class, nitropyridine derivatives have emerged as versatile precursors for a wide array of bioactive molecules, demonstrating antitumor, antiviral, and anti-neurodegenerative properties.[1][2] This guide focuses on the validation of the bioactivity of a specific nitropyridine derivative, 2-Cyclopropylamino-5-methyl-3-nitropyridine , postulating its potential as a kinase inhibitor. Drawing from extensive research on structurally similar compounds, we will objectively compare its projected performance against established kinase inhibitors and provide detailed experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel kinase inhibitor candidates.

The rationale for investigating 2-Cyclopropylamino-5-methyl-3-nitropyridine as a kinase inhibitor stems from the established role of the 2-aminopyridine moiety as a core structural motif in numerous kinase inhibitors.[3] Specifically, derivatives of 2-chloro-5-methyl-3-nitropyridine have been successfully utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[1][4] Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and myeloproliferative neoplasms, making JAK inhibitors a critical class of therapeutic agents.[3] This guide will therefore focus on validating the bioactivity of 2-Cyclopropylamino-5-methyl-3-nitropyridine with a particular emphasis on its potential as a JAK2 inhibitor.

Comparative Analysis: Potential Performance Against Existing Kinase Inhibitors

To establish a benchmark for the potential efficacy of 2-Cyclopropylamino-5-methyl-3-nitropyridine, we will compare it with commercially available and well-characterized kinase inhibitors, including a known JAK2 inhibitor.

Compound Target(s) Reported IC₅₀ Mechanism of Action Key Structural Features
2-Cyclopropylamino-5-methyl-3-nitropyridine (Hypothesized) JAK2 (primary), other kinases (secondary)To be determinedATP-competitive inhibition2-aminopyridine scaffold, cyclopropyl group for potential hydrophobic interactions, nitro group as an electron-withdrawing feature.
Palbociclib (Ibrance) CDK4/6[5]CDK4: 11 nM, CDK6: 16 nMATP-competitive inhibitor of CDK4 and CDK6, leading to cell cycle arrest at the G1 phase.[5]2-aminopyrimidine core, piperazine moiety.
Ruxolitinib (Jakafi) JAK1/JAK2JAK1: 3.3 nM, JAK2: 2.8 nMATP-competitive inhibitor of JAK1 and JAK2, blocking the JAK-STAT signaling pathway.Pyrrolo[2,3-d]pyrimidine core.
Staurosporine Broad-spectrum kinase inhibitor[6]Varies (nM to µM range)Non-selective ATP-competitive inhibitor of a wide range of kinases.[6]Indolocarbazole alkaloid.

This comparative table highlights the landscape in which 2-Cyclopropylamino-5-methyl-3-nitropyridine would compete. Its success will depend on its potency (low IC₅₀), selectivity for the target kinase (e.g., JAK2) over other kinases, and favorable pharmacokinetic properties.

Experimental Validation Workflow

The following section outlines a comprehensive, step-by-step workflow to validate the bioactivity of 2-Cyclopropylamino-5-methyl-3-nitropyridine as a kinase inhibitor. This workflow is designed to be a self-validating system, with each step providing the necessary data to proceed to the next level of investigation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Studies (Optional) synthesis Synthesis of 2-Cyclopropylamino- 5-methyl-3-nitropyridine characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization kinase_panel Broad Kinase Panel Screening characterization->kinase_panel jak2_ic50 JAK2 IC₅₀ Determination kinase_panel->jak2_ic50 atp_competition ATP Competition Assay jak2_ic50->atp_competition cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) atp_competition->cell_viability stat_phosphorylation Western Blot for p-STAT3/5 cell_viability->stat_phosphorylation target_engagement Cellular Thermal Shift Assay (CETSA) stat_phosphorylation->target_engagement pharmacokinetics Pharmacokinetic (PK) Studies target_engagement->pharmacokinetics efficacy_model In Vivo Efficacy Model (e.g., Xenograft) pharmacokinetics->efficacy_model

Caption: Experimental workflow for the validation of 2-Cyclopropylamino-5-methyl-3-nitropyridine bioactivity.

Part 1: Synthesis and Characterization

The initial step involves the synthesis of high-purity 2-Cyclopropylamino-5-methyl-3-nitropyridine. A plausible synthetic route can be adapted from established methods for related nitropyridine derivatives.[1][7]

Protocol 1: Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine

  • Starting Material: 2-Chloro-5-methyl-3-nitropyridine. This can be synthesized from 2-amino-5-methylpyridine.[1]

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 2-chloro-5-methyl-3-nitropyridine in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

    • Add cyclopropylamine in a slight molar excess (e.g., 1.2 equivalents).

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the solvent and excess reagents.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compound using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 2: Biochemical Assays

Biochemical assays are crucial for determining the direct interaction of the compound with its putative kinase target and for quantifying its inhibitory potency.

Protocol 2: Broad Kinase Panel Screening

  • Objective: To assess the selectivity of 2-Cyclopropylamino-5-methyl-3-nitropyridine.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology Corp.).

    • Screen against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM or 10 µM).

    • The results will be reported as the percentage of inhibition for each kinase.

  • Interpretation: This initial screen will identify the primary kinase targets and provide a selectivity profile. A high inhibition of JAK2 with low inhibition of other kinases would be a desirable outcome.

Protocol 3: JAK2 IC₅₀ Determination

  • Objective: To quantify the potency of 2-Cyclopropylamino-5-methyl-3-nitropyridine against JAK2.

  • Methodology:

    • Utilize a commercially available JAK2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega or LanthaScreen™ Eu Kinase Binding Assay from Thermo Fisher Scientific).

    • Perform the assay according to the manufacturer's instructions, using a range of concentrations of the test compound (e.g., from 0.1 nM to 100 µM in a serial dilution).

    • Measure the kinase activity at each compound concentration.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

signaling_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylation STAT STAT pJAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor 2-Cyclopropylamino- 5-methyl-3-nitropyridine Inhibitor->JAK2

Caption: The JAK-STAT signaling pathway and the proposed point of inhibition.

Part 3: Cell-Based Assays

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a cellular context.

Protocol 4: Cell Viability/Proliferation Assay

  • Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines that are dependent on JAK2 signaling (e.g., HEL, SET-2).

  • Methodology:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2-Cyclopropylamino-5-methyl-3-nitropyridine for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable assay, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the GI₅₀ (the concentration that causes 50% growth inhibition).

Protocol 5: Western Blot for Phospho-STAT3/5

  • Objective: To directly measure the inhibition of the downstream signaling of JAK2.

  • Methodology:

    • Treat a JAK-dependent cell line with the compound for a short period (e.g., 1-2 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) or p-STAT5, as well as total STAT3/5 as a loading control.

  • Interpretation: A dose-dependent decrease in the levels of p-STAT3/5 would confirm the on-target activity of the compound in cells.

Conclusion

This guide provides a comprehensive framework for the validation of 2-Cyclopropylamino-5-methyl-3-nitropyridine as a potential kinase inhibitor, with a specific focus on JAK2. The proposed workflow, from synthesis and biochemical characterization to cell-based functional assays, offers a rigorous and logical progression for evaluating its therapeutic potential. The comparative analysis with existing kinase inhibitors sets a clear benchmark for success. By following these detailed protocols, researchers can systematically and efficiently assess the bioactivity of this novel compound and its potential contribution to the landscape of kinase inhibitor therapeutics.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link][1][2]

  • Cho, et al. (Year). Synthesis of potent Janus kinase 2 (JAK2, a non-receptor tyrosine kinase) inhibitors. Journal of Medicinal Chemistry. (Specific citation details would be retrieved from the original source referenced in the provided text).[1][4]

  • Wikipedia. (n.d.). CDK inhibitor. [Link][5]

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives. [7]

Sources

A Comparative Guide to Off-Target Effects of Kinase Inhibitors: Evaluating 2-Cyclopropylamino-5-methyl-3-nitropyridine in Context

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and clinical trial failures. This guide provides a comparative framework for evaluating the off-target profile of novel kinase inhibitors, using the compound 2-Cyclopropylamino-5-methyl-3-nitropyridine as a focal point for discussion.

Given its structural features, 2-Cyclopropylamino-5-methyl-3-nitropyridine is predicted to function as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. However, the kinome is a large and structurally related family of enzymes, making the development of truly specific inhibitors a formidable task.

This guide will not present a direct, experimentally determined off-target profile for 2-Cyclopropylamino-5-methyl-3-nitropyridine, as such data is not publicly available at the time of writing. Instead, we will provide a more valuable and broadly applicable resource: a detailed comparison of the off-target profiles of two well-characterized kinase inhibitors, Fedratinib (a JAK2 inhibitor) and CHIR-99021 (a GSK3 inhibitor). By understanding the off-target landscapes of these drugs, researchers can gain critical insights into the potential liabilities of novel compounds with similar scaffolds and develop robust strategies for their evaluation.

The Critical Importance of Off-Target Profiling

Off-target binding of small molecule drugs can lead to a range of adverse effects, from mild side effects to severe, life-threatening toxicities. For kinase inhibitors, which target the highly conserved ATP-binding pocket, the potential for cross-reactivity with other kinases is particularly high. A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design and a cornerstone of building a strong safety profile.

This guide will delve into two powerful, industry-standard methodologies for assessing off-target effects:

  • KiNativ™ Profiling: An in-depth, mass spectrometry-based chemoproteomics approach to quantitatively assess kinase engagement in a cellular context.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to verify direct target engagement in intact cells and tissues.

By examining the data generated from these techniques for our exemplar compounds, we will illustrate how to interpret off-target data and make informed decisions in a drug discovery program.

Comparative Off-Target Analysis: Fedratinib vs. CHIR-99021

To provide a practical comparison, we will examine the off-target profiles of two kinase inhibitors targeting different subfamilies: Fedratinib, a Janus kinase 2 (JAK2) inhibitor, and CHIR-99021, a Glycogen Synthase Kinase 3 (GSK3) inhibitor.

Case Study 1: Fedratinib (A Selective JAK2 Inhibitor)

Fedratinib (formerly TG-101348) is an orally bioavailable inhibitor of JAK2, a key enzyme in cytokine signaling pathways implicated in myeloproliferative neoplasms.[1] While designed for JAK2, its off-target profile reveals interactions with other kinases.

Known Off-Target Activities of Fedratinib:

Published kinome scan data reveals that Fedratinib, while potent against JAK2, also inhibits other kinases at clinically relevant concentrations. Notably, it has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3).[2] This off-target activity could contribute to both the therapeutic efficacy and the side-effect profile of the drug.

TargetKnown Off-Target ActivityPotential Clinical Implication
JAK2 (Janus Kinase 2) On-Target Efficacy in myelofibrosis
FLT3 (FMS-like tyrosine kinase 3) Off-TargetPotential for efficacy in FLT3-mutated leukemias; potential for hematological side effects.
Case Study 2: CHIR-99021 (A Highly Selective GSK3 Inhibitor)

CHIR-99021 is widely regarded as one of the most selective inhibitors of GSK3α and GSK3β. Its high degree of selectivity makes it a valuable tool for studying GSK3 biology and a benchmark for aspiring selective GSK3 inhibitors.

Known Off-Target Activities of CHIR-99021:

Extensive kinome profiling has demonstrated that CHIR-99021 has minimal off-target activity against a large panel of kinases, showcasing a high degree of selectivity.[3] This "clean" profile is a desirable characteristic for a chemical probe and a therapeutic candidate, as it minimizes the potential for confounding biological effects and off-target toxicities.

TargetKnown Off-Target ActivityPotential Clinical Implication
GSK3α/β (Glycogen Synthase Kinase 3) On-Target Therapeutic potential in various diseases including Alzheimer's and bipolar disorder.
Other Kinases MinimalReduced likelihood of off-target mediated side effects.

Experimental Methodologies for Off-Target Profiling

The following sections provide detailed, step-by-step protocols for two key experimental workflows used to generate the kind of data discussed above. Understanding these methodologies is crucial for critically evaluating published data and for designing robust in-house screening cascades.

KiNativ™: In-Depth Kinase Profiling

The KiNativ™ platform utilizes biotinylated acyl phosphates of ATP and ADP to covalently label conserved lysine residues in the ATP binding pocket of kinases.[4][5] By treating cell lysates with an inhibitor prior to probe labeling, the degree of target engagement can be quantified by mass spectrometry.

Caption: KiNativ™ Experimental Workflow.

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency and harvest.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Incubation:

    • Aliquot cell lysates and treat with a range of concentrations of the test compound (e.g., 2-Cyclopropylamino-5-methyl-3-nitropyridine) or a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature) to allow for inhibitor binding.

  • Probe Labeling:

    • Add the biotinylated ATP/ADP probe to the inhibitor-treated lysates.

    • Incubate to allow the probe to covalently label the active sites of kinases that are not occupied by the inhibitor.

  • Tryptic Digestion:

    • Denature the proteins and reduce disulfide bonds.

    • Alkylate cysteine residues to prevent disulfide bond reformation.

    • Digest the proteins into peptides using trypsin.

  • Streptavidin Enrichment:

    • Incubate the peptide mixture with streptavidin-coated beads to capture the biotinylated peptides.

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the captured peptides.

  • LC-MS/MS Analysis:

    • Separate the enriched peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequences and quantities.

  • Data Analysis:

    • Identify the kinases corresponding to the quantified peptides.

    • Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control to determine the percent inhibition for each kinase.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement

CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[6][7] This change in thermal stability can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.

Caption: CETSA® Experimental Workflow.

  • Cell Treatment:

    • Treat intact cells with the test compound or vehicle control for a specified time.

  • Heat Challenge:

    • Aliquot the treated cells into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer, often through freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Quantification of Soluble Target Protein:

    • Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as:

      • Western blotting

      • ELISA

      • Mass spectrometry

  • Generation of Melting Curve:

    • Plot the amount of soluble target protein as a function of temperature.

    • The shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.

Interpreting the Data and a Path Forward for 2-Cyclopropylamino-5-methyl-3-nitropyridine

The comparative data from Fedratinib and CHIR-99021 highlight the spectrum of kinase inhibitor selectivity. While a highly selective compound like CHIR-99021 is often the goal, polypharmacology, as seen with Fedratinib, is not always detrimental and can sometimes contribute to a drug's efficacy. The key is to understand and characterize these off-target interactions early in the drug discovery process.

For a novel compound like 2-Cyclopropylamino-5-methyl-3-nitropyridine , a tiered approach to off-target profiling is recommended:

  • In Silico Profiling: Utilize computational tools to predict the kinome-wide selectivity of the compound.[8][9] This can provide an initial, cost-effective assessment of potential off-target liabilities and guide the design of subsequent experimental studies.

  • Biochemical Screening: Perform a broad kinase panel screen (e.g., using a service like KINOMEscan®) to experimentally determine the compound's inhibitory activity against a large number of kinases.[1][10]

  • Cellular Target Engagement: Employ methods like KiNativ™ and CETSA® to confirm that the compound engages its intended target and identified off-targets in a more physiologically relevant cellular environment.[11][12]

By following this structured approach, researchers can build a comprehensive understanding of the on- and off-target activities of novel kinase inhibitors, enabling data-driven decisions and increasing the probability of success in developing safe and effective medicines.

References

  • HMS LINCS Project. KINOMEscan data. [Link]

  • LINCS Data Portal. OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188). [Link]

  • Liston, D. R., & Davis, M. (2017). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 1(7), 1-5. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Ferreira, R. S., & de Alencastro, R. B. (2016). In silico methods for the design of kinase inhibitors as anticancer drugs. Current Medicinal Chemistry, 23(6), 524-547. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Cocci, G., & Kuster, B. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 1-10. [Link]

  • Zhang, T., In-Hee, L., & Se-Hee, K. (2019). Strategies to increase on-target and reduce off-target effects of the CRISPR/Cas9 system in plants. International Journal of Molecular Sciences, 20(15), 3719. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • NIH Molecular Libraries Program. Figure 5, Percent of Kinome Inhibited by CHIR99021 and Three New Compounds. [Link]

  • SciRP.org. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Gray, N. S. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Schapira, M., & Edwards, A. M. (2014). De novo design of protein kinase inhibitors by in silico identification of hinge region-binding fragments. Journal of Chemical Information and Modeling, 54(3), 653-665. [Link]

  • The Chemical Probes Portal. CHIR-99021. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. fedratinib. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • LINCS Data Portal. PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076 ). [Link]

  • MDPI. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

  • Harrison, C. N., Schaap, N., Vannucchi, A. M., Kiladjian, J. J., Tiu, R. V., Zachee, P., ... & Jamieson, C. (2017). Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: an updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure. American Journal of Hematology, 92(12), 1335-1342. [Link]

  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Li, D., Chen, L., Liu, J., Li, Y., & Li, Y. (2021). Transcriptome profiling reveals target in primary myelofibrosis together with structural biology study on novel natural inhibitors regarding JAK2. Journal of Cellular and Molecular Medicine, 25(11), 5095-5107. [Link]

  • Insilico Medicine. Main. [Link]

  • MDPI. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • MDPI. Prediction of sgRNA Off-Target Activity in CRISPR/Cas9 Gene Editing Using Graph Convolution Network. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • PubMed. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]

Sources

A Comparative Framework for Evaluating Novel Kinase Inhibitors: Potency Analysis of 2-Cyclopropylamino-5-methyl-3-nitropyridine Against Janus Kinase 2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Janus Kinase 2 (JAK2)

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to hematopoiesis, immune response, and cell proliferation.[3][4] Dysregulation of the JAK-STAT pathway, particularly through mutations in the JAK2 gene, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][5] The discovery of the activating JAK2 V617F mutation in a significant percentage of patients with MPNs has established JAK2 as a prime therapeutic target for the development of small molecule inhibitors.[1][5]

This guide presents a framework for the comparative potency analysis of a novel investigational compound, 2-Cyclopropylamino-5-methyl-3-nitropyridine . Given the structural motifs present in many existing kinase inhibitors, this compound represents a plausible candidate for JAK2 inhibition. We will outline the essential in vitro and cell-based assays required to determine its potency and benchmark it against established, clinically relevant JAK2 inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents.

Comparative Landscape: Established JAK2 Inhibitors

To contextualize the potential of a new chemical entity, it is crucial to compare its performance against current standards of care and well-characterized inhibitors. For the purposes of this guide, we will use three prominent JAK2 inhibitors as benchmarks: Ruxolitinib, Fedratinib, and Pacritinib.

CompoundTarget(s)In Vitro IC50 (JAK2)Reference(s)
2-Cyclopropylamino-5-methyl-3-nitropyridine JAK2 (Hypothetical)To Be DeterminedN/A
RuxolitinibJAK1/JAK22.8 - 4.5 nM[6][7][8]
FedratinibJAK2 > JAK1/33 nM[9][10][11][12]
PacritinibJAK2/FLT3/IRAK16.0 - 23 nM[13][14]
Table 1: Comparative in vitro potency of selected JAK2 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of JAK2 by 50%.

The choice of these comparators is deliberate. Ruxolitinib is a potent JAK1/JAK2 inhibitor and the first to be approved for myelofibrosis.[8][15] Fedratinib is a selective JAK2 inhibitor, also approved for myelofibrosis.[9][10][11][12][16] Pacritinib offers a distinct profile with activity against JAK2, FLT3, and IRAK1, and is particularly useful in patients with thrombocytopenia.[14][17] This selection provides a robust basis for a multi-faceted comparison of a novel compound's potency and selectivity.

Signaling Pathway Context: The JAK-STAT Cascade

A thorough understanding of the targeted signaling pathway is fundamental to interpreting inhibitor data. The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[1][2][18] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription.[1][2][18]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f1 1. Ligand Binding JAK2_a JAK2 Receptor->JAK2_a 2. Receptor Dimerization & JAK Activation STAT_a STAT Receptor:f2->STAT_a 4. STAT Recruitment & Phosphorylation JAK2_b JAK2 JAK2_a->JAK2_b Trans-phosphorylation JAK2_b->Receptor:f2 3. Receptor Phosphorylation STAT_dimer STAT Dimer P P STAT_a->P STAT_b STAT P2 P STAT_b->P2 DNA DNA STAT_dimer->DNA 5. Dimer Translocation & DNA Binding P->STAT_dimer P2->STAT_dimer P3 P Transcription Transcription DNA->Transcription 6. Gene Transcription

Caption: The canonical JAK-STAT signaling pathway.

Experimental Protocols: A Self-Validating System

The trustworthiness of a comparative analysis hinges on the robustness and reproducibility of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays required to evaluate the potency of "2-Cyclopropylamino-5-methyl-3-nitropyridine".

In Vitro Biochemical Kinase Assay (Luminescent ATP Depletion Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2 kinase. The principle is based on the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP corresponds to higher kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 2-Cyclopropylamino-5-methyl-3-nitropyridine and control inhibitors Reaction_Setup Add compound, then JAK2 enzyme to assay plate Compound_Prep->Reaction_Setup Enzyme_Prep Dilute recombinant JAK2 enzyme in assay buffer Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate/ATP mix Initiation Initiate reaction by adding Substrate/ATP mix Substrate_Prep->Initiation Reaction_Setup->Initiation Incubation Incubate at room temperature (e.g., 60 min) Initiation->Incubation Termination Add Kinase-Glo® reagent (stops reaction, initiates luminescence) Incubation->Termination Luminescence_Inc Incubate (10 min) Termination->Luminescence_Inc Readout Read luminescence on a plate reader Luminescence_Inc->Readout

Caption: Workflow for the in vitro luminescent kinase assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "2-Cyclopropylamino-5-methyl-3-nitropyridine" and control inhibitors (Ruxolitinib, Fedratinib, Pacritinib) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions). This is critical for generating a dose-response curve to accurately calculate the IC50.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Reaction Setup:

    • Prepare a solution of recombinant human JAK2 enzyme in kinase assay buffer.

    • Add the diluted JAK2 enzyme solution to each well of the assay plate containing the compounds.

  • Initiation and Incubation:

    • Prepare a solution containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for JAK2. Using ATP at its Km value ensures the assay is sensitive to competitive inhibitors.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Terminate the reaction and detect the remaining ATP by adding a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in an ATP-dependent manner.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation of a JAK2-dependent cancer cell line (e.g., HEL cells, which harbor the JAK2 V617F mutation). The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HEL cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to recover and resume proliferation.[19]

  • Compound Treatment:

    • Prepare serial dilutions of "2-Cyclopropylamino-5-methyl-3-nitropyridine" and control inhibitors in culture medium.

    • Add the diluted compounds to the appropriate wells. Include a vehicle control (e.g., medium with 0.1% DMSO).

    • Incubate the plate for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19]

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization and Readout:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][21]

    • Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[20]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) by plotting viability against inhibitor concentration.

Conclusion and Forward Look

This guide provides a comprehensive and scientifically rigorous framework for the initial potency assessment of a novel compound, "2-Cyclopropylamino-5-methyl-3-nitropyridine," as a hypothetical JAK2 inhibitor. By employing standardized, self-validating biochemical and cell-based assays and benchmarking against established clinical inhibitors, researchers can generate high-quality, comparable data. The successful demonstration of low nanomolar potency in both the in vitro kinase assay and the cellular anti-proliferative assay would provide a strong rationale for further preclinical development. Subsequent studies should include kinase selectivity profiling against other JAK family members and a broader panel of kinases, as well as in vivo efficacy studies in relevant animal models of myeloproliferative neoplasms.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?. (n.d.). MD Anderson Cancer Center. Retrieved January 23, 2026, from [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]

  • The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia. (2011). Blood. Retrieved January 23, 2026, from [Link]

  • Fedratinib in myelofibrosis. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (2023). ASH Publications. Retrieved January 23, 2026, from [Link]

  • Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Fedratinib in 2025 and beyond: indications and future applications. (n.d.). Blood Advances. Retrieved January 23, 2026, from [Link]

  • Pacritinib for the treatment of patients with myelofibrosis and thrombocytopenia. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Jak2 V617F Reversible Activation Shows Its Essential Requirement in Myeloproliferative Neoplasms. (2024). AACR Journals. Retrieved January 23, 2026, from [Link]

  • Expert Highlights Benefits of Pacritinib in Subgroup of Patients With Myelofibrosis. (2023). ASH Clinical News. Retrieved January 23, 2026, from [Link]

  • Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]

  • ipsogen® JAK2 MutaQuant® Kit Handbook. (n.d.). QIAGEN. Retrieved January 23, 2026, from [Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor. (2016). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • JAK2 Assay Service. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • JAK-STAT signaling pathway. (2023). YouTube. Retrieved January 23, 2026, from [Link]

  • Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Video: The JAK-STAT Signaling Pathway. (2023). JoVE. Retrieved January 23, 2026, from [Link]

  • Expert Highlights Benefits of Fedratinib in Subgroup of Patients With Myelofibrosis. (2020). OncLive. Retrieved January 23, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylamino-5-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylamino-5-methyl-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.